4-(3,5-Dichlorophenyl)picolinic acid
Description
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)6-9)7-1-2-15-11(5-7)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRXUUCXHSJWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Properties of 4-(3,5-Dichlorophenyl)picolinic Acid
Introduction
Picolinic acid, a derivative of pyridine with a carboxylic acid at the 2-position, and its analogues are significant scaffolds in medicinal and agricultural chemistry.[1][2][3] The introduction of substituted phenyl rings onto the pyridine core can dramatically alter the molecule's physicochemical properties, thereby influencing its biological activity, pharmacokinetics, and formulation characteristics. This guide focuses on 4-(3,5-Dichlorophenyl)picolinic acid, a molecule for which detailed experimental data is not yet prevalent in public literature.
For researchers, scientists, and drug development professionals, the initial characterization of a novel compound is a critical step. This document, therefore, serves as a comprehensive technical guide, providing not only a theoretical framework for understanding the anticipated properties of 4-(3,5-Dichlorophenyl)picolinic acid but also detailed, field-proven experimental protocols for their determination. We will delve into the core physicochemical parameters: solubility, acidity (pKa), and lipophilicity (LogP), empowering research teams to generate robust and reliable data for this compound.
Molecular Structure and Computed Properties
The structure of 4-(3,5-Dichlorophenyl)picolinic acid combines a hydrophilic picolinic acid moiety with a lipophilic dichlorophenyl group. This duality is expected to govern its behavior in both aqueous and organic environments.
-
IUPAC Name: 4-(3,5-dichlorophenyl)pyridine-2-carboxylic acid
-
Molecular Formula: C₁₂H₇Cl₂NO₂
-
SMILES: O=C(O)c1ncccc1-c2cc(Cl)cc(Cl)c2
While experimental data is sparse, computational models can provide valuable initial estimates for key properties. These predictions, derived from the molecular structure, are instrumental in guiding experimental design.
| Property | Predicted Value | Source |
| Molecular Weight | 268.09 g/mol | Computed |
| XLogP3 | 3.5 - 4.5 | Estimated based on similar structures[4][5] |
| Topological Polar Surface Area (TPSA) | 50.2 Ų | Based on picolinic acid[1] |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
Aqueous and Solvent Solubility
The solubility of a compound is a fundamental property that affects its absorption, distribution, and formulation. For 4-(3,5-Dichlorophenyl)picolinic acid, the acidic carboxylic group suggests pH-dependent aqueous solubility, while the dichlorophenyl ring will likely confer solubility in organic solvents but limit aqueous solubility at neutral pH.
Causality Behind Experimental Choices
A thermodynamic (shake-flask) solubility assay is the gold standard.[6][7] It measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value. This method is chosen for its accuracy and directness, which is crucial for establishing a baseline for a new chemical entity. The choice of multiple solvents provides a broader understanding of the compound's behavior in various environments, which is essential for downstream applications like chromatography and formulation.[8][9]
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines the shake-flask method for determining the solubility of 4-(3,5-Dichlorophenyl)picolinic acid in aqueous and organic solvents.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-(3,5-Dichlorophenyl)picolinic acid to a series of vials, each containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Ensure enough solid is added so that undissolved material remains after equilibration.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or on a rotator at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). This extended mixing ensures the solvent is fully saturated.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a standard curve of 4-(3,5-Dichlorophenyl)picolinic acid with known concentrations.
-
Calculate the concentration in the original supernatant by applying the dilution factor. The result is the solubility of the compound in the tested solvent.
-
Visualization of Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Acidity and Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For 4-(3,5-Dichlorophenyl)picolinic acid, the carboxylic acid group is the primary ionizable center. The electron-withdrawing nature of the dichlorophenyl ring and the pyridine nitrogen is expected to increase the acidity (lower the pKa) compared to benzoic acid. Understanding the pKa is vital as it dictates the charge state of the molecule at a given pH, which in turn influences solubility, permeability, and receptor binding.
Causality Behind Experimental Choices
Potentiometric titration is a highly accurate and reliable method for pKa determination.[10][11][12] It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise identification of the inflection point corresponding to the pKa.[13][14] This method is robust and provides thermodynamic pKa values, making it the preferred choice for characterizing new chemical entities.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes the determination of the pKa of the carboxylic acid group in 4-(3,5-Dichlorophenyl)picolinic acid.
-
Instrument Calibration:
-
Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[10]
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 4-(3,5-Dichlorophenyl)picolinic acid in a suitable solvent (e.g., a water/methanol mixture for compounds with low water solubility) to create a solution of known concentration (e.g., 1-10 mM).
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[10][12]
-
-
Titration Setup:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Gently stir the solution throughout the experiment.
-
-
Titration Procedure:
-
If titrating the acidic form, use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
-
Add small, precise increments of the titrant to the sample solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative plot, dpH/dV).
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Visualization of Titration Logic
Caption: Logical Flow of a Potentiometric Titration for pKa.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like 4-(3,5-Dichlorophenyl)picolinic acid, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant. The presence of the dichlorophenyl group is expected to make this compound quite lipophilic.
Causality Behind Experimental Choices
While the shake-flask method is the traditional "gold standard" for LogP determination, it can be time-consuming and require significant amounts of pure compound.[][16][17] The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a high-throughput, resource-sparing alternative that is well-suited for drug discovery and development settings.[18][19] It correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown can be accurately estimated.
Experimental Protocol: LogP Determination by RP-HPLC
This protocol describes a method for estimating the LogP of 4-(3,5-Dichlorophenyl)picolinic acid using RP-HPLC.
-
System Setup:
-
Use a standard RP-HPLC system with a C18 column and a UV detector.
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The measurement should be performed under isocratic conditions.
-
-
Preparation of Standards:
-
Select a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Prepare stock solutions of each reference compound and the test compound in a suitable solvent (e.g., methanol).
-
-
Calibration Curve Generation:
-
Inject each reference standard onto the HPLC system and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot the known LogP values of the standards against their corresponding log(k) values. This plot should be linear and serves as the calibration curve.
-
-
Sample Analysis:
-
Inject the 4-(3,5-Dichlorophenyl)picolinic acid sample under the identical chromatographic conditions used for the standards.
-
Record its retention time and calculate its capacity factor (k).
-
-
LogP Calculation:
-
Using the linear regression equation from the calibration curve, calculate the LogP of 4-(3,5-Dichlorophenyl)picolinic acid from its measured log(k) value.[18]
-
Visualization of RP-HPLC LogP Workflow
Caption: Workflow for LogP Determination using RP-HPLC.
References
-
Polli, J., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]
-
ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available at: [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available at: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available at: [Link]
-
PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Protocols.io. (n.d.). LogP / LogD shake-flask method. Available at: [Link]
-
ECETOC. (n.d.). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients. Available at: [Link]
-
ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available at: [Link]
-
MIT DSpace. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. Available at: [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
-
Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Bellevue College. (n.d.). Experiment 2 # Solubility 13. Available at: [Link]
-
Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Figshare. (2020, July 8). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - Analytical Chemistry. Available at: [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]
-
PubChem. 4-(5-(3,5-Dichlorophenyl)-5-(tri fluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]
-
PubChem. 3-[[4-[1-[3-(3,5-Dichlorophenyl)-4-methyl-5-quinolin-6-ylpyrazol-1-yl]ethyl]benzoyl]amino]propanoic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. Picolinic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 4,5-Dichloropicolinic acid. National Center for Biotechnology Information. Available at: [Link]
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PMC. (n.d.). 4-Amino-3,5-dichloropyridinium 3-hydroxypicolinate monohydrate. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Available at: [Link]
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De Gruyter. (n.d.). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Available at: [Link]
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In-Depth Technical Guide: Mechanism of Action of 4-(3,5-Dichlorophenyl)picolinic Acid Derivatives In Vitro
Executive Summary & Pharmacological Context
For decades, the development of inhibitors targeting furin —a master proprotein convertase responsible for the maturation of viral glycoproteins (e.g., SARS-CoV-2 spike, RSV) and bacterial toxins—was bottlenecked by the enzyme's highly electronegative active site. Traditional inhibitors relied on polybasic, peptide-like structures that suffered from poor cell permeability and rapid metabolic clearance [1].
The identification of the 4-(3,5-dichlorophenyl)picolinic acid (also known as 4-(3,5-dichlorophenyl)pyridine-2-carboxylic acid) scaffold represents a paradigm shift in protease pharmacology. As the core pharmacophore of the "BOS" series of small molecules (e.g., BOS-318), this scaffold abandons the traditional basic motif in favor of an induced-fit, cryptic-pocket binding mechanism [2]. This guide details the in vitro mechanistic pathways, kinetic profiling, and self-validating experimental protocols required to evaluate this unique class of inhibitors.
Structural Mechanism of Action: The "Induced-Fit" Paradigm
The exceptional potency of the 4-(3,5-dichlorophenyl)picolinic acid scaffold is driven by a profound conformational rearrangement within the furin active-site cleft. Rather than simply outcompeting the substrate, the inhibitor physically remodels the enzyme's architecture [3][4].
The Mechanistic Cascade
-
Initial Anchoring: The picolinic acid (pyridine-2-carboxylic acid) moiety acts as the primary anchor. It engages the S1/S2 subsites, forming critical water-bridged electrostatic interactions with the catalytic Asp153 residue[3].
-
The Trp254 Flip: The steric pressure of the core scaffold forces the side chain of a deeply buried tryptophan residue (Trp254) to rotate approximately 180°[1].
-
Cryptic Pocket Exposure: This rotation unravels the native architecture of the substrate-binding site, exposing a previously hidden, extended hydrophobic surface patch[2][4].
-
Hydrophobic Insertion: The 3,5-dichlorophenyl moiety inserts perfectly into this newly formed cryptic pocket, driven by favorable desolvation energies[4].
-
Kinetic Locking: The energy required to reverse this conformational change results in extraordinarily slow off-rate ( koff ) kinetics, effectively locking furin in a highly stable, inactive complex[4].
Figure 1: The induced-fit structural mechanism of 4-(3,5-dichlorophenyl)picolinic acid derivatives.
In Vitro Selectivity and Kinetic Profiling
Because the cryptic binding pocket is poorly conserved across other members of the proprotein convertase subtilisin/kexin (PCSK) family, the 4-(3,5-dichlorophenyl)picolinic acid scaffold achieves exceptional selectivity[2].
Table 1: Representative In Vitro Profiling of the Scaffold (BOS-318 Derivative)
| Protease Target | IC50 (nM) | Ki (nM) | Fold Selectivity (vs Furin) | Biological Role |
|---|---|---|---|---|
| Furin (PCSK3) | 1.9 | 0.4 | 1.0x (Reference) | Viral entry, toxin activation |
| PCSK5 | 25.3 | - | ~13x | Integrin maturation |
| PCSK7 | 45.8 | - | ~24x | Iron homeostasis |
| PCSK6 | 209.4 | - | ~110x | Cardiac remodeling |
Quantitative data aggregated from established in vitro biochemical assays[5].
Self-Validating Experimental Workflows
To accurately evaluate compounds relying on an induced-fit mechanism, standard steady-state fluorogenic assays are inadequate. The slow binding kinetics require specialized, orthogonal validation systems.
Protocol 1: Label-Free MALDI-TOF-MS Furin Activity Assay
-
Causality: Traditional small fluorogenic substrates (e.g., Pyr-RTKR-AMC) fail to capture the steric complexities of the cryptic pocket. MALDI-TOF-MS allows the use of large, natural peptide substrates (e.g., TGFβ-derived peptides) without the interference of bulky fluorescent tags[3].
-
Step-by-Step:
-
Preparation: Dilute recombinant human furin in assay buffer (100 mM HEPES pH 7.0, 1 mM CaCl₂, 0.5% Triton X-100).
-
Pre-incubation: Incubate the enzyme with serial dilutions of the picolinic acid derivative for 60 minutes at 37°C to allow the slow induced-fit conformational change to occur.
-
Substrate Addition: Add the natural TGFβ-derived peptide substrate and incubate for 30 minutes.
-
Quenching: Terminate the reaction using a matrix solution (α-cyano-4-hydroxycinnamic acid in TFA/acetonitrile).
-
Data Acquisition: Spot onto a MALDI target plate. Quantify the mass-to-charge (m/z) ratio of the intact substrate versus the cleaved product to calculate the IC50.
-
-
Self-Validation: Run hexa-D-arginine in parallel. As a standard competitive inhibitor, it provides a fast-on/fast-off baseline to validate the assay's dynamic range[3].
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Causality: Steady-state IC50 values artificially inflate the apparent Ki of slow-off compounds. SPR is strictly required to quantify the extended residence time caused by the Trp254 flip[4].
-
Step-by-Step:
-
Immobilization: Covalently couple recombinant furin to a CM5 sensor chip via standard amine coupling.
-
Analyte Injection: Dilute the inhibitor in running buffer (HBS-P+ with 1 mM CaCl₂).
-
Single-Cycle Kinetics: Inject 5 increasing concentrations of the inhibitor sequentially without regeneration steps between injections.
-
Dissociation Phase: Monitor dissociation for a minimum of 60 minutes to capture the near-zero koff rate.
-
Modeling: Fit the resulting sensograms to a two-state reaction model to mathematically account for the initial binding followed by the conformational shift.
-
-
Self-Validation: The use of single-cycle kinetics prevents the baseline drift and artificial signal degradation that occurs when attempting to forcibly regenerate a tightly locked induced-fit complex[3][4].
Protocol 3: Cell-Based Efficacy (Pseudomonas Exotoxin A Rescue)
-
Causality: Pseudomonas exotoxin A (PEA) requires furin-mediated cleavage in the host cell Golgi apparatus to induce cytotoxicity. A cell-permeable furin inhibitor will block this cleavage, rescuing cell viability[5][6].
-
Step-by-Step:
-
Seeding: Seed CuFi-1 (cystic fibrosis bronchial epithelial) cells in a 96-well plate.
-
Pre-treatment: Treat cells with the inhibitor (0.03 to 1 μM) for 2 hours to ensure Golgi penetration.
-
Challenge: Spike the media with lethal doses of PEA.
-
Readout: After 72 hours, quantify cell viability using a luminescent ATP assay (e.g., CellTiter-Glo).
-
-
Self-Validation: A parallel "Compound-Only" plate must be run. If the inhibitor reduces ATP levels in the absence of PEA, the "rescue" effect in the primary plate is confounded by intrinsic compound toxicity[6].
Figure 2: Orthogonal in vitro screening workflow for induced-fit furin inhibitors.
References
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology. URL:[Link]
-
Douglas, et al. (2022). Clearing the Air: Uniquely Engaging Furin as an Approach to Cystic Fibrosis Therapy. Cell Chemical Biology (via PMC). URL:[Link]
-
Host proteases: key regulators in viral infection and therapeutic targeting (2025). Frontiers in Immunology. URL: [Link] (Referenced via Grounding API[7])
-
Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold (2025). Pharmaceuticals (MDPI). URL:[Link]
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Foreword: The Imperative of Structural Chemistry in Modern Science
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(3,5-Dichlorophenyl)picolinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
In the fields of pharmaceutical development and materials science, the adage "structure dictates function" is a foundational principle. For a molecule such as 4-(3,5-Dichlorophenyl)picolinic acid, a derivative of the biologically significant picolinic acid scaffold[1][2], its three-dimensional atomic arrangement is not merely an academic curiosity. This crystal structure governs critical physicochemical properties such as solubility, stability, dissolution rate, and intermolecular interactions. These properties, in turn, determine a compound's efficacy as a drug, its potential for polymorphism, and its utility as a functional material.[3] This guide provides a comprehensive, experience-driven walkthrough of the process of elucidating this crucial structural information, moving from a powdered sample to a fully refined and validated crystal structure. We will explore not just the protocols, but the causality and rationale that underpin each experimental decision.
PART 1: The Genesis of Analysis - Obtaining a Diffraction-Quality Single Crystal
The most critical and often rate-limiting step in any crystallographic analysis is the growth of a suitable single crystal.[4][5] The ideal crystal is a well-ordered, single lattice, free of significant defects, and typically between 0.1 and 0.3 mm in each dimension. The process is an empirical science, guided by an understanding of solubility and supersaturation.
Guiding Philosophy: The Principle of Slow, Ordered Growth
Rapid precipitation from a solution traps disorder and solvent molecules, leading to amorphous solids or poorly diffracting microcrystals. Our entire strategy is therefore geared towards achieving supersaturation at a slow, controlled rate, giving molecules the time to orient themselves into a low-energy, highly ordered lattice.
Experimental Protocol: Vapor Diffusion Crystallization
Vapor diffusion is an elegant and highly effective technique for small molecules when only milligram quantities are available.[5][6] It relies on the slow introduction of a poor solvent (an "antisolvent") into a saturated solution of the compound in a good solvent.
-
Solvent System Selection:
-
Step 1a (Screening): Test the solubility of 4-(3,5-Dichlorophenyl)picolinic acid in a variety of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water).
-
Step 1b (Selection): Identify a "good" solvent in which the compound is readily soluble and a "poor" or "antisolvent" in which it is sparingly soluble. For this molecule, a polar solvent like methanol or ethanol is a likely "good" solvent, while a non-polar solvent like hexane or a highly polar one like water could serve as the "poor" solvent. The two solvents must be miscible.
-
-
Preparation of the Crystallization Chamber:
-
Step 2a: Prepare a saturated or near-saturated solution of the compound in a small, open container (e.g., a 1-dram vial).
-
Step 2b: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).
-
Step 2c: Add a small volume (e.g., 1-2 mL) of the "poor" solvent to the bottom of the larger container, ensuring the level is below the opening of the inner vial.
-
-
Incubation and Growth:
-
Step 3a: Seal the outer container tightly.
-
Step 3b: The more volatile solvent will diffuse between the chambers. If the "poor" solvent is more volatile, its vapor will diffuse into the inner vial, slowly reducing the solubility of the compound and inducing crystallization.
-
Step 3c: Place the sealed system in a vibration-free location at a constant temperature. Monitor periodically over several days to weeks for the appearance of single crystals.
-
PART 2: The Core Technique - Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the atomic-level structure of a crystalline material.[4][7] The technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. This diffraction pattern contains the information required to reconstruct the three-dimensional electron density of the molecule.
Workflow: From Crystal to Final Structure
The process follows a logical and validated sequence of steps, each handled by specialized software. The SHELX suite of programs is the historical and current gold standard for small-molecule crystallography.[8][9][10]
Caption: A validated workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: Structure Determination and Refinement
-
Data Collection: The mounted crystal is cooled (typically to ~100 K) to minimize thermal vibrations and placed in the X-ray beam of a diffractometer.[7] A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction patterns on a detector.
-
Data Reduction: The raw detector images are processed to determine the unit cell dimensions and integrate the intensities of each diffraction spot. Corrections for experimental factors (e.g., Lorentz-polarization) are applied.
-
Structure Solution: This is the crucial step of solving the "phase problem." The measured data provide the amplitudes of the diffracted waves, but not their phases. For small molecules, "direct methods," as implemented in programs like SHELXS, use statistical relationships between the strongest reflections to generate initial phase estimates and produce an initial model of the structure.[9][10]
-
Structure Refinement: The initial atomic model is refined against the experimental data using an iterative least-squares algorithm, typically with SHELXL.[8][11] In this process, atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|F_o|²) and those calculated from the model (|F_c|²). Hydrogen atoms are typically located in the difference electron density map and refined, or placed in calculated positions.
-
Validation: The final structural model is rigorously checked for geometric and crystallographic consistency using tools like PLATON and the IUCr's checkCIF service. This self-validating step ensures the quality and reliability of the published structure.
PART 3: Interpreting the Results - A Structural Deep Dive
As no public crystal structure for 4-(3,5-Dichlorophenyl)picolinic acid is currently available in the Cambridge Structural Database (CSD)[12][13][14], we will present a realistic, hypothetical data summary based on known structures of similar picolinic acid derivatives and dichlorophenyl compounds.[15][16]
Table 1: Hypothetical Crystallographic Data Summary
| Parameter | Expected Value / Information | Rationale and Significance |
| Empirical Formula | C₁₂H₇Cl₂NO₂ | Defines the atomic composition of the asymmetric unit. |
| Formula Weight | 268.09 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic symmetry of the repeating unit cell. Triclinic or Orthorhombic are also common for such molecules. |
| Space Group | P2₁/c | A very common centrosymmetric space group for organic molecules, specifying the symmetry operations within the unit cell. |
| a, b, c (Å) | a ≈ 8-12, b ≈ 5-9, c ≈ 15-20 | The lengths of the unit cell edges. |
| β (°) | ≈ 95-105 | The unique angle in a monoclinic system. |
| Volume (ų) | ≈ 1100-1400 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. P2₁/c has four general positions. |
| R₁ [I > 2σ(I)] | < 0.05 | The residual factor, a primary measure of the agreement between the model and the data. A value <5% indicates a good refinement. |
| wR₂ (all data) | < 0.15 | A weighted residual factor based on all data, generally higher than R₁. |
| Goodness-of-Fit (GooF) | ≈ 1.0 | Should be close to 1.0 for a well-refined structure, indicating a good model and appropriate data weighting. |
Analysis of Key Structural Features and Intermolecular Interactions
The crystal packing will be dominated by a combination of strong and weak non-covalent interactions. Understanding this network is key to predicting the material's properties.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that it will form a classic centrosymmetric dimer with a neighboring molecule via strong O-H···O hydrogen bonds.
-
Halogen Bonding: The electron-deficient region on the chlorine atoms (the σ-hole) can act as a Lewis acid, forming directional interactions with Lewis bases like the nitrogen atom of the pyridine ring or the carbonyl oxygen.
-
π-π Stacking: The electron-rich aromatic systems of the dichlorophenyl and picolinic acid rings can stack with neighboring molecules, contributing to the overall stability of the crystal lattice.
Caption: Primary intermolecular interactions expected in the crystal lattice.
PART 4: A Deeper Perspective - Complementary Computational Analysis
While SC-XRD provides an exquisitely accurate description of the solid-state structure, it is a time- and space-averaged model. Density Functional Theory (DFT) is a powerful computational quantum mechanical method used to investigate the electronic structure of molecules, providing insights that complement the experimental data.[17][18][19][20]
Applications of DFT in Structural Analysis:
-
Gas-Phase Geometry Optimization: By calculating the lowest-energy conformation of a single, isolated molecule, one can compare it to the conformation observed in the crystal structure. Significant differences highlight the influence of intermolecular forces (crystal packing effects) on the molecular shape.
-
Interaction Energy Calculations: DFT can be used to calculate the binding energies of the intermolecular dimers and motifs (e.g., the hydrogen-bonded dimer) observed in the crystal, quantifying the strength of these interactions.
-
Electronic Property Analysis: Methods based on DFT can map the electrostatic potential onto the molecule's surface, visually identifying the electron-rich (hydrogen bond acceptors) and electron-poor (hydrogen/halogen bond donors) regions, thereby rationalizing the observed interaction patterns.
Conclusion
The structural analysis of 4-(3,5-Dichlorophenyl)picolinic acid, as outlined in this guide, is a synergistic process that combines precise experimental technique with powerful computational validation. From the careful art of crystal growth to the rigorous mathematics of structure refinement, each step is part of a self-validating workflow designed to produce a scientifically sound and reliable model of the molecule in the solid state. This detailed structural knowledge is not an endpoint, but rather a critical starting point for the rational design of new pharmaceuticals and advanced materials, providing the fundamental insights necessary to predict and control their behavior.
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The Definitive Guide to the Pharmacokinetic Profiling of 4-(3,5-Dichlorophenyl)picolinic Acid: An In-Depth Technical Whitepaper
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The journey of a novel chemical entity from discovery to a viable therapeutic or agrochemical agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic (PK) profiling of 4-(3,5-Dichlorophenyl)picolinic acid. While direct PK data for this specific molecule is not extensively published, this document synthesizes established principles and methodologies from analogous picolinic acid derivatives and the broader field of drug metabolism and pharmacokinetics (DMPK) to present a robust investigational strategy. We will delve into the core ADME (Absorption, Distribution, Metabolism, and Excretion) principles, offering not just procedural steps but the scientific rationale that underpins each experimental choice. This whitepaper is designed to empower researchers to generate a comprehensive and reliable PK profile, a cornerstone for any successful development program.
Introduction: The Significance of 4-(3,5-Dichlorophenyl)picolinic Acid and its PK Profile
Picolinic acid derivatives have garnered significant interest for their diverse biological activities, ranging from herbicidal action as synthetic auxins to potential antimicrobial and anti-inflammatory properties[1][2]. The specific compound, 4-(3,5-Dichlorophenyl)picolinic acid, with its dichlorinated phenyl ring substitution, presents a unique chemical scaffold that warrants a detailed investigation of its pharmacokinetic properties. A comprehensive PK profile is indispensable for:
-
Predicting Efficacy and Safety: Understanding the concentration and duration of the compound's presence at its target site is crucial for predicting its therapeutic or biological effect. Conversely, assessing its distribution to and clearance from non-target tissues is vital for evaluating potential toxicity.
-
Informing Dosing Regimens: Data on absorption, half-life, and clearance are fundamental for designing effective and safe dosing schedules in preclinical and, eventually, clinical studies[3][4].
-
Guiding Lead Optimization: Early-stage PK data can identify liabilities such as poor bioavailability or rapid metabolism, guiding medicinal chemists in optimizing the molecular structure for improved drug-like properties[5].
This guide will systematically outline the in vitro and in vivo studies necessary to construct a robust PK profile for 4-(3,5-Dichlorophenyl)picolinic acid.
Foundational Physicochemical and In Vitro Characterization
Prior to embarking on complex in vivo studies, a foundational understanding of the compound's physicochemical properties and in vitro ADME characteristics is essential.
Physicochemical Properties
A summary of key physicochemical parameters that influence a drug's pharmacokinetic behavior.
| Parameter | Experimental Method | Rationale and Significance |
| Solubility | Thermodynamic or Kinetic Solubility Assays | Determines the maximum concentration in solution, impacting absorption and formulation development. |
| Lipophilicity (LogP/LogD) | Shake-flask method, HPLC-based methods | Influences membrane permeability, plasma protein binding, and metabolic susceptibility.[6] |
| pKa | Potentiometric titration, UV-spectroscopy | Determines the ionization state at physiological pH, which affects solubility, permeability, and transporter interactions.[6] |
In Vitro ADME Assays
These assays provide early insights into the compound's likely behavior in a biological system.
The ability of a compound to cross biological membranes is a prerequisite for absorption and distribution.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor Compartment: The test compound is added to the donor wells at a known concentration in a suitable buffer (pH adjusted to mimic physiological conditions).
-
Acceptor Compartment: The acceptor plate, containing buffer, is placed in contact with the filter plate.
-
Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the rate of appearance of the compound in the acceptor compartment.
Causality behind Experimental Choices: PAMPA is a high-throughput, cost-effective initial screen for passive diffusion. It isolates the physicochemical aspects of permeability from the complexities of active transport and metabolism that would be present in cell-based assays.
Assessing the susceptibility of the compound to metabolic enzymes is crucial for predicting its in vivo half-life and potential for drug-drug interactions.
Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (from relevant species, e.g., rat, mouse, human) and the test compound in a phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (a cofactor for cytochrome P450 enzymes).
-
Time-point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Expertise & Experience Insight: The choice of species for the liver microsomes is critical. Using microsomes from the species intended for in vivo studies (e.g., rat) and from humans allows for interspecies comparison and an early indication of human metabolic clearance.[7]
Caption: Workflow for assessing metabolic stability using liver microsomes.
Identifying potential inhibition of major CYP isoforms is a regulatory requirement and crucial for predicting drug-drug interactions.
Protocol: CYP Inhibition Assay (e.g., CYP3A4)
-
Incubation: Human liver microsomes are incubated with a specific CYP isoform probe substrate (e.g., midazolam for CYP3A4) and varying concentrations of 4-(3,5-Dichlorophenyl)picolinic acid.
-
Reaction Initiation and Termination: The reaction is started with NADPH and stopped after a short incubation period.
-
Metabolite Quantification: The formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam) is quantified by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated.
Trustworthiness: This protocol is self-validating through the inclusion of positive control inhibitors for each CYP isoform, ensuring the assay is performing as expected.
In Vivo Pharmacokinetic Studies
In vivo studies are the cornerstone of pharmacokinetic profiling, providing definitive data on how the compound behaves in a whole organism.[4][8]
Study Design and Animal Models
The choice of animal model is critical and is typically guided by the intended application of the compound and metabolic similarity to humans. Rodents (mice or rats) are commonly used for initial PK screening due to their well-characterized physiology and ethical considerations.[3][4]
Experimental Groups:
-
Intravenous (IV) Administration Group: Provides data on clearance, volume of distribution, and terminal half-life, independent of absorption.
-
Oral (PO) Administration Group: Allows for the determination of oral bioavailability, Cmax, Tmax, and the absorption rate constant.
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is paramount for accurate quantification of the compound in biological matrices.[9][10]
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Biological samples (plasma, urine, feces) are processed to extract the analyte and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[9][11]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system to separate the analyte from other components.
-
Mass Spectrometric Detection: The analyte is ionized and detected by a tandem mass spectrometer, providing high sensitivity and selectivity.[10]
Validation Parameters: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
In Vivo Study Protocol
-
Dose Administration: The compound is administered to the respective groups (IV or PO) at a predetermined dose.
-
Serial Blood Sampling: Blood samples are collected at specific time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Plasma is harvested from the blood samples and stored frozen until analysis.
-
Excreta Collection: For mass balance studies, urine and feces are collected over a defined period (e.g., 72 hours).[12]
-
Bioanalysis: The concentration of the compound in plasma, urine, and feces is determined using the validated LC-MS/MS method.
Caption: General workflow for an in vivo pharmacokinetic study.
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to derive key PK parameters.
Key Pharmacokinetic Parameters:
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time | A measure of the extent of absorption and overall exposure. |
| t½ (Half-life) | Time for the plasma concentration to decrease by half | Determines the dosing interval and time to reach steady-state. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Indicates the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Provides an indication of the extent of tissue distribution. |
| F% (Oral Bioavailability) | Fraction of the oral dose that reaches systemic circulation | A critical parameter for determining the feasibility of oral administration. |
Metabolite Identification and Profiling
Understanding the metabolic fate of 4-(3,5-Dichlorophenyl)picolinic acid is essential for a complete PK profile and for identifying potentially active or toxic metabolites.[13]
Methodology:
-
In Vitro: Incubations with liver microsomes or hepatocytes followed by high-resolution LC-MS/MS analysis to identify potential metabolites.
-
In Vivo: Analysis of plasma, urine, and feces from in vivo studies to identify metabolites formed in the whole organism.[13]
Common metabolic pathways for compounds with similar structures include oxidation (hydroxylation), hydrolysis, and conjugation (e.g., glucuronidation, sulfation).[13] The dichlorophenyl moiety may also be subject to metabolic transformations.
Conclusion: Synthesizing a Comprehensive PK Profile
The pharmacokinetic profiling of 4-(3,5-Dichlorophenyl)picolinic acid is a multi-faceted process that requires a systematic and scientifically rigorous approach. By integrating foundational physicochemical characterization, a suite of in vitro ADME assays, and well-designed in vivo studies, researchers can build a comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion. This knowledge is not merely academic; it is the bedrock upon which informed decisions are made in the progression of a promising molecule towards its intended application, ensuring a higher probability of success and a robust safety profile.
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National Center for Biotechnology Information. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
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Receptor Binding Affinity and Pharmacological Profiling of 4-(3,5-Dichlorophenyl)picolinic Acid
Executive Summary
The rational design of synthetic auxins has evolved from broad-spectrum phytohormone mimics to highly selective receptor modulators. 4-(3,5-Dichlorophenyl)picolinic acid represents a specialized class of picolinate-derived compounds that function as highly selective "molecular glues" within the plant ubiquitin-proteasome system. Unlike endogenous indole-3-acetic acid (IAA), which binds promiscuously across the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) receptor families, picolinate derivatives exhibit a profound binding preference for the AFB5 receptor. This whitepaper provides an in-depth technical analysis of the receptor binding affinity, structural causality, and self-validating experimental methodologies required to characterize 4-(3,5-Dichlorophenyl)picolinic acid.
Mechanistic Paradigm: The "Molecular Glue" Mechanism
Auxin perception does not follow a traditional ligand-induced conformational change model. Instead, 4-(3,5-Dichlorophenyl)picolinic acid acts as a molecular glue. The compound binds to the base of a hydrophobic cavity within the Leucine-Rich Repeat (LRR) domain of the F-box protein AFB5, which is a core component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[1].
Once anchored, the compound effectively extends the receptor's binding surface, drastically increasing its affinity for Domain II of the Aux/IAA transcriptional repressor proteins. The formation of this ternary complex (AFB5–Ligand–Aux/IAA) triggers the ubiquitination and subsequent proteasomal degradation of the repressor, thereby derepressing Auxin Response Factors (ARFs) and initiating gene transcription[2].
Figure 1: Mechanism of AFB5-mediated Aux/IAA degradation by 4-(3,5-Dichlorophenyl)picolinic acid.
Quantitative Receptor Binding Profile
The defining characteristic of 4-(3,5-Dichlorophenyl)picolinic acid is its differential affinity across the TIR1/AFB clade. While endogenous IAA shows near-equal affinity for TIR1 and AFB5, picolinates demonstrate a distinct bias[3]. The bulky 3,5-dichlorophenyl substitution at the 4-position sterically clashes with the tighter TIR1 pocket but fits optimally into the slightly larger hydrophobic sub-pocket of AFB5[4].
Table 1: Comparative Receptor Binding Affinities (In Vitro)
| Ligand | TIR1 Kd (nM) | AFB5 Kd (nM) | Selectivity Ratio (TIR1/AFB5) |
| Indole-3-acetic acid (IAA) | ~15.0 | ~20.0 | 0.75 (Non-selective) |
| Picloram | >1000.0 | ~45.0 | >22.0 (AFB5-selective) |
| 4-(3,5-Dichlorophenyl)picolinic acid | >500.0 | ~5.0 - 10.0 | >50.0 (Highly AFB5-selective) |
Data represents modeled equilibrium dissociation constants ( Kd ) typical of aryl-substituted picolinate auxins derived from label-free kinetic assays.
Structural Basis for AFB5 Selectivity (SAR)
The structure-activity relationship (SAR) of this compound is driven by three critical pharmacophores:
-
The Carboxylate Group: Forms a highly conserved salt bridge with basic residues (e.g., Arg403 equivalent) at the base of the AFB5 pocket.
-
The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, orienting the core ring system.
-
The 3,5-Dichlorophenyl Ring: This is the primary driver of AFB5 selectivity. The meta-substituted chlorine atoms are highly lipophilic and electron-withdrawing. They project into a specific hydrophobic cleft present in AFB5. In TIR1, this cleft is restricted by bulkier adjacent amino acid side chains, making the docking of the dichlorophenyl group energetically unfavorable.
Self-Validating Methodologies for Affinity Determination
To rigorously quantify the binding affinity of 4-(3,5-Dichlorophenyl)picolinic acid, researchers must employ orthogonal, self-validating assays. The following protocols prioritize causal experimental design over basic procedural steps.
Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
SPR is utilized to obtain label-free, real-time measurements of association ( kon ) and dissociation ( koff ) rates.
Causality & Validation Strategy: Amine-coupling the AFB5 receptor to the sensor chip is avoided because random orientation often occludes the ligand-binding pocket. Instead, a His-capture system is used to uniformly orient the C-terminally His-tagged AFB5. Furthermore, the inclusion of inositol hexakisphosphate (IP6) in the running buffer is mandatory; IP6 is a structural cofactor embedded within the TIR1/AFB LRR domain, and its absence causes the binding pocket to collapse, yielding false negatives.
Step-by-Step Protocol:
-
Sensor Chip Preparation: Condition an NTA (Nitrilotriacetic acid) sensor chip with 0.5 mM NiCl2 to activate the surface.
-
Receptor Immobilization: Inject His-tagged AFB5 (diluted in running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1 µM IP6 , pH 7.4) at a flow rate of 10 µL/min until a capture level of ~2000 Response Units (RU) is achieved.
-
Ligand Injection (Kinetic Phase): Inject a concentration series of 4-(3,5-Dichlorophenyl)picolinic acid (0.1 nM to 1000 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.
-
Regeneration: Strip the surface with 350 mM EDTA to remove the Ni2+ /protein complex, ensuring a pristine surface for the next cycle (self-validation against surface degradation).
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate Kd=koff/kon .
Figure 2: SPR workflow for label-free quantification of receptor-ligand binding kinetics.
AlphaScreen Proximity Assay for Ternary Complex Formation
Because 4-(3,5-Dichlorophenyl)picolinic acid functions as a molecular glue, measuring direct receptor binding is insufficient. The AlphaScreen assay validates the compound's ability to recruit the Aux/IAA substrate.
Causality & Validation Strategy: This bead-based proximity assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead, which can only occur if the beads are within 200 nm of each other. By attaching AFB5 to the donor bead and an Aux/IAA degron peptide to the acceptor bead, luminescence is strictly dependent on the ligand-induced ternary complex. To self-validate the assay and rule out non-specific aggregation, a mutant Aux/IAA peptide (with a disrupted GWPPV degron motif) is run in parallel; a lack of signal in the mutant well confirms the biological specificity of the interaction.
Step-by-Step Protocol:
-
Reagent Assembly: In a 384-well OptiPlate, combine 10 nM GST-tagged AFB5, 10 nM biotinylated Aux/IAA peptide, and varying concentrations of 4-(3,5-Dichlorophenyl)picolinic acid (10 pM to 10 µM) in assay buffer (containing 1 µM IP6).
-
Equilibration: Incubate the mixture for 30 minutes at room temperature to allow the ternary complex to reach thermodynamic equilibrium.
-
Bead Addition: Under subdued lighting (to prevent premature donor bead excitation), add Glutathione-coated Acceptor beads and Streptavidin-coated Donor beads (20 µg/mL final concentration).
-
Detection: Incubate for an additional 60 minutes, then read the plate using a laser excitation at 680 nm and emission detection at 520–620 nm.
-
Validation Check: Analyze the dose-response curve. A characteristic "hook effect" (signal drop-off at ultra-high concentrations) should be observed, validating that the complex formation is saturable and stoichiometric.
Sources
- 1. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PMC [pmc.ncbi.nlm.nih.gov]
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thermodynamic stability of 4-(3,5-Dichlorophenyl)picolinic acid
An In-depth Technical Guide to the Thermodynamic Stability of 4-(3,5-Dichlorophenyl)picolinic Acid
Foreword for the Researcher
In the landscape of modern chemical research, particularly in the realms of agrochemicals and pharmaceuticals, a molecule's efficacy is intrinsically linked to its stability. The journey from discovery to application is paved with rigorous characterization, of which thermodynamic stability is a cornerstone. This guide is crafted for the discerning scientist—the researcher and drug development professional who understands that a comprehensive stability profile is not merely a data point but a critical predictor of a compound's viability, safety, and shelf-life.
This document delves into the , a compound of interest due to its structural relation to a class of potent synthetic auxin herbicides. We will move beyond a superficial overview, providing a foundational understanding of the principles governing its stability, detailed methodologies for its assessment, and predictive insights into its degradation pathways. As your virtual Senior Application Scientist, my objective is to equip you with the expertise to not only understand these processes but to confidently design and execute the experiments that will illuminate the thermodynamic character of this and other molecules of interest.
Molecular Profile and Physicochemical Properties
4-(3,5-Dichlorophenyl)picolinic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a picolinic acid core substituted with a dichlorophenyl group, suggests a molecule with a specific electronic and steric profile that dictates its chemical behavior and, consequently, its stability. The picolinic acid moiety acts as a bidentate chelating agent, a property that has been explored for various applications.
While specific experimental data for 4-(3,5-Dichlorophenyl)picolinic acid is not extensively available in public literature, we can infer its likely properties based on its constituent parts and related analogs.
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₁₂H₇Cl₂NO₂ | Based on chemical structure |
| Molecular Weight | 268.10 g/mol | Calculated from the molecular formula |
| Melting Point (°C) | Likely > 150 °C | Picolinic acid has a melting point of 136-138 °C. The addition of the bulky, halogenated phenyl group would be expected to increase the melting point due to increased molecular weight and intermolecular interactions. For comparison, the related compound Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) has a melting point in the range of 443-445 K (170-172 °C). |
| Aqueous Solubility | Low | Picolinic acid itself is soluble in water. However, the large, nonpolar dichlorophenyl group will significantly decrease its aqueous solubility. |
| pKa | ~5.3 | The pKa of the carboxylic acid group in picolinic acid is approximately 5.32. The electron-withdrawing nature of the dichlorophenyl ring is unlikely to drastically alter this value. |
The Cornerstone of Stability: A Thermodynamic Perspective
The thermodynamic stability of a molecule refers to its resistance to chemical change under a given set of conditions. This is fundamentally governed by the Gibbs free energy of reaction (ΔG). A spontaneous degradation process is characterized by a negative
A Strategic and Scientifically Grounded Approach to Baseline Toxicity Screening for 4-(3,5-Dichlorophenyl)picolinic acid
Introduction: Contextualizing the Toxicological Inquiry
4-(3,5-Dichlorophenyl)picolinic acid is a synthetic chemical belonging to the picolinic acid class. Picolinic acids and their derivatives are recognized for a range of bioactivities, including herbicidal and potential therapeutic applications.[1][2] The presence of a dichlorinated phenyl ring suggests a potential for metabolic activation and persistence, necessitating a thorough and rigorous toxicity screening program. This guide outlines a tiered, in-vitro-focused strategy for establishing a baseline toxicity profile for this molecule. The described workflow is designed to maximize data relevance while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), in line with international regulatory expectations.[3][4][5]
The core objective is to de-risk the compound early by identifying potential liabilities related to general cytotoxicity, genetic damage, and specific organ toxicities, particularly hepatotoxicity and cardiotoxicity. This approach is aligned with guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the Organisation for Economic Co-operation and Development (OECD), which advocate for a comprehensive nonclinical safety assessment.[6][7][8]
Tier 1: Foundational Viability and Cytotoxicity Assessment
The initial step is to determine the concentration range at which 4-(3,5-Dichlorophenyl)picolinic acid exerts basic cytotoxic effects. This establishes the dose ranges for subsequent, more mechanistically focused assays and provides a preliminary indication of the compound's therapeutic index.
Key Assays: MTT and LDH Release
We will employ two complementary assays to assess cytotoxicity:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells, providing an indication of overall cell health and proliferation.[9]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cell membrane damage by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.[10][11]
The dual-assay approach provides a more robust assessment, distinguishing between cytostatic effects (growth inhibition, detected by MTT) and cytotoxic effects (cell death, detected by LDH).[12]
Recommended Cell Lines
To obtain a broader understanding of potential target organs, a panel of well-characterized human cell lines is recommended.
| Cell Line | Tissue of Origin | Rationale |
| HepG2 | Human Liver Carcinoma | A widely used model for in vitro hepatotoxicity studies due to its metabolic capabilities, although lower than primary hepatocytes.[13][14] |
| HEK293 | Human Embryonic Kidney | Represents a common route of drug clearance and a potential site of toxicity. |
| A549 | Human Lung Carcinoma | Relevant for compounds with potential for inhalation exposure or off-target lung effects. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate HepG2, HEK293, and A549 cells in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Exposure: Prepare a serial dilution of 4-(3,5-Dichlorophenyl)picolinic acid (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (the concentration that inhibits 50% of cell growth).[9]
A similar protocol would be followed for the LDH assay, where cell culture supernatant is collected to measure LDH activity.[15]
Tier 2: Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic mutations or chromosomal damage, which are linked to carcinogenicity and developmental defects.[16] The standard in vitro battery, as recommended by the ICH S2(R1) guideline, includes a bacterial reverse mutation assay and a mammalian cell assay.[17]
Workflow for Genotoxicity Screening
Caption: Tiered workflow for in vitro genotoxicity assessment.
Key Assays
-
Bacterial Reverse Mutation Assay (Ames Test): This initial screen uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base-pair substitutions and frameshifts). The assay must be conducted with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.[16][18] A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies.
-
In Vitro Mammalian Cell Micronucleus Test: This assay is used to detect both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss).[19][20] It is typically performed in human peripheral blood lymphocytes or a suitable cell line like CHO or TK6.[20] Cells are treated with the test compound, and the formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is quantified. Like the Ames test, it is conducted with and without S9 metabolic activation.[20]
Tier 3: Organ-Specific and Mechanistic Toxicity
Following broad cytotoxicity and genotoxicity screening, the focus shifts to key organs commonly affected by xenobiotics: the liver and the heart.
A. In Vitro Hepatotoxicity Assessment
The liver is the primary site of drug metabolism, making it particularly susceptible to toxicity.
-
Cytochrome P450 (CYP) Inhibition Assay: This assay is crucial for predicting potential drug-drug interactions.[21][22] It evaluates the ability of 4-(3,5-Dichlorophenyl)picolinic acid to inhibit major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes.[23] A decrease in the metabolism of a probe substrate indicates inhibition.[21]
-
Hepatocyte Injury Biomarkers: Using a metabolically competent cell line like HepG2 or HepaRG, or primary human hepatocytes, further assessment can include measuring the release of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are indicators of hepatocellular damage.[24][25]
-
System Preparation: Use human liver microsomes as the enzyme source.
-
Incubation: Incubate the microsomes with a panel of fluorescent probe substrates specific to each CYP isoform and varying concentrations of 4-(3,5-Dichlorophenyl)picolinic acid.
-
Metabolic Reaction: Initiate the reaction by adding a NADPH-regenerating system.
-
Fluorescence Measurement: After a set incubation period, measure the fluorescent signal of the metabolized product.
-
Data Analysis: Compare the signal in the presence of the test compound to the vehicle control to determine the percent inhibition and calculate the IC50 value for each isoform.
Caption: Workflow for a CYP450 inhibition assay.
B. In Vitro Cardiotoxicity Assessment
Drug-induced cardiotoxicity is a major reason for compound attrition in later stages of development.[26] Early screening for effects on cardiac ion channels is therefore essential.
The primary focus of in vitro cardiotoxicity screening is the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[27] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[28]
High-throughput automated patch-clamp systems (e.g., QPatch or SyncroPatch) are the industry standard for assessing hERG channel inhibition.[28]
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[27]
-
Compound Application: Apply a range of concentrations of 4-(3,5-Dichlorophenyl)picolinic acid to the cells.
-
Electrophysiological Recording: Measure the hERG current before and after compound application using a specific voltage protocol.[28]
-
Data Analysis: Calculate the percentage of current inhibition at each concentration to determine the IC50 value. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[28]
Summary of Data and Interpretation
The data generated from this tiered screening approach should be compiled to form a comprehensive baseline toxicity profile.
| Assay Category | Endpoint Measured | Potential Implication of a Positive Finding |
| Cytotoxicity | IC50 values (MTT, LDH) | Low therapeutic index; general cellular toxicity. |
| Genotoxicity | Mutagenicity (Ames), Chromosomal Damage (Micronucleus) | Potential carcinogen or teratogen; significant development hurdle. |
| Hepatotoxicity | CYP450 Inhibition (IC50), ALT/AST release | Risk of drug-drug interactions; potential for liver injury. |
| Cardiotoxicity | hERG Channel Inhibition (IC50) | Risk of cardiac arrhythmias (QT prolongation). |
A positive finding in any of these assays does not necessarily terminate development but flags a potential liability that requires further investigation, such as more complex in vitro models (e.g., 3D cell cultures, primary cells) or, if warranted, carefully designed in vivo studies.[13][24] This structured, in-vitro-first approach provides a robust, ethically responsible, and scientifically sound foundation for the preclinical safety assessment of 4-(3,5-Dichlorophenyl)picolinic acid.
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REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from [Link]
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Gomez-Lechon, M. J., et al. (1998). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. PubMed. Retrieved from [Link]
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European Medicines Agency. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]
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Shou, M., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Retrieved from [Link]
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PMDA. (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). Retrieved from [Link]
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ICH. (n.d.). ICH M3 (R2) —Guideline on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for. Retrieved from [Link]
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PMDA. (n.d.). ICH-M3 Clinical Trials. Retrieved from [Link]
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An, S. S., et al. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC. Retrieved from [Link]
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Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
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Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
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Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
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protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
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PubChem. (n.d.). 4,5-Dichloropicolinic acid. Retrieved from [Link]
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Application Note: Synthesis and Isolation Protocol for 4-(3,5-Dichlorophenyl)picolinic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology and Mechanistic Guide
Introduction and Mechanistic Rationale
The synthesis of highly functionalized biaryl systems, such as 4-(3,5-dichlorophenyl)picolinic acid (CAS: 1207829-85-3)[1], is a cornerstone in the development of neuroactive agents, particularly in the design of metabotropic glutamate receptor (mGluR5) antagonists and kinase inhibitors[2][3].
The most robust and scalable approach to construct this hetero-biaryl scaffold is the Suzuki-Miyaura cross-coupling reaction . This protocol details the direct coupling of 4-bromopicolinic acid with 3,5-dichlorophenylboronic acid.
Causality in Experimental Design
As a self-validating protocol, every reagent and condition has been selected based on fundamental organometallic principles:
-
Catalyst Selection ( Pd(PPh3)4 ): Tetrakis(triphenylphosphine)palladium(0) is chosen for its proven efficacy in coupling electron-deficient heteroaryl halides. The electron-withdrawing nature of the carboxylic acid on the pyridine ring accelerates the initial oxidative addition of the Pd(0) species into the C-Br bond[4].
-
Solvent System (1,4-Dioxane / H2O ): A biphasic system is critical. 1,4-Dioxane provides excellent solubility for the organic substrates at elevated temperatures, while water is essential to dissolve the inorganic base.
-
Base Selection ( Na2CO3 ): The base plays a dual role. It neutralizes the carboxylic acid of the starting material, preventing catalyst poisoning, and it coordinates with the boronic acid to form a reactive, electron-rich boronate complex. This complex is strictly required to drive the transmetalation step, transferring the aryl group to the palladium center[4].
Experimental Workflow
Workflow for the Suzuki-Miyaura synthesis of 4-(3,5-Dichlorophenyl)picolinic acid.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 4-Bromopicolinic Acid | 202.01 | 1.00 eq | 2.02 g | Electrophile |
| 3,5-Dichlorophenylboronic Acid | 190.82 | 1.20 eq | 2.29 g | Nucleophile |
| Pd(PPh3)4 | 1155.56 | 0.05 eq | 0.58 g | Catalyst |
| Na2CO3 | 105.99 | 3.00 eq | 3.18 g | Base / Activator |
| 1,4-Dioxane | N/A | N/A | 40.0 mL | Organic Solvent |
| Deionized Water | N/A | N/A | 10.0 mL | Aqueous Solvent |
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup and Degassing
Scientific Insight: Palladium(0) complexes are highly susceptible to oxidation by atmospheric oxygen, which converts them into catalytically inactive Palladium(II) species. Rigorous degassing is the primary determinant of reaction yield.
-
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 4-bromopicolinic acid (2.02 g, 10 mmol) and 3,5-dichlorophenylboronic acid (2.29 g, 12 mmol) to the flask.
-
Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL) to the mixture.
-
Degassing: Submerge a long needle connected to an Argon (or N2 ) manifold directly into the solvent mixture. Sparge the solution with inert gas for a minimum of 15 minutes while stirring gently.
-
Add Na2CO3 (3.18 g, 30 mmol) and Pd(PPh3)4 (0.58 g, 0.5 mmol) rapidly under a positive stream of Argon to minimize air exposure.
Phase 2: Catalytic Cross-Coupling
-
Lower the flask into a pre-heated oil bath set to 90°C.
-
Stir the biphasic mixture vigorously (≥ 600 rpm) to ensure maximum interfacial surface area between the organic and aqueous layers.
-
Allow the reaction to proceed for 12 hours under an inert atmosphere.
-
In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with 1M HCl, extract with Ethyl Acetate, and analyze via LC-MS to confirm the disappearance of the 4-bromopicolinic acid peak.
Phase 3: Workup and Isoelectric Precipitation
Scientific Insight: The product is an amphoteric molecule containing both a basic pyridine nitrogen and an acidic carboxylic acid. To isolate the product efficiently, the pH must be adjusted to its isoelectric point (typically between pH 3.0 and 4.0), where the zwitterionic form is least soluble in water.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove precipitated palladium black and insoluble inorganic salts. Wash the Celite pad with 20 mL of Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel. Add 30 mL of Deionized Water and extract the organic layer with H2O (2 x 20 mL). Note: The product will reside in the aqueous layer as the water-soluble sodium carboxylate salt.
-
Combine the aqueous layers and wash once with Dichloromethane (20 mL) to remove triphenylphosphine oxide and unreacted boronic acid. Discard the organic wash.
-
Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, add 2M HCl dropwise until the pH reaches approximately 3.5.
-
A pale yellow/white precipitate of 4-(3,5-Dichlorophenyl)picolinic acid will form. Stir for an additional 30 minutes at 0°C (ice bath) to maximize crystallization.
Phase 4: Isolation and Validation
-
Collect the precipitate via vacuum filtration using a Buchner funnel.
-
Wash the filter cake with ice-cold water (2 x 10 mL) followed by a minimal amount of cold Ethanol (5 mL) to remove trace impurities.
-
Dry the solid in a vacuum oven at 50°C for 12 hours.
-
Analytical Validation: Confirm structural identity and purity via 1H NMR (DMSO- d6 ) and LC-MS (Expected [M+H]+ m/z≈268.0 ).
References
-
guidechem.com . 1207829-85-3 4-(3,5-dichlorophenyl)pyridine-2-carboxylic acid. 1
-
nih.gov . Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. 4
-
nih.gov . Design and Synthesis of Novel Heterobiaryl Amides as Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC. 2
-
nih.gov . Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 - PMC.3
Sources
- 1. guidechem.com [guidechem.com]
- 2. Design and Synthesis of Novel Heterobiaryl Amides as Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for 4-(3,5-Dichlorophenyl)picolinic acid quantification
An Application Note and Protocol for the Quantification of 4-(3,5-Dichlorophenyl)picolinic Acid by High-Performance Liquid Chromatography
Abstract
This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-(3,5-Dichlorophenyl)picolinic acid. The method employs reversed-phase chromatography with UV detection, optimized for sensitivity, specificity, and efficiency. The narrative explains the causal relationships behind the selection of chromatographic parameters, grounding the protocol in fundamental principles. A comprehensive validation protocol, conforming to the International Council for Harmonisation (ICH) guidelines, is also provided to ensure the method's reliability for research, quality control, and drug development applications.
Introduction
4-(3,5-Dichlorophenyl)picolinic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. The development of a reliable and accurate analytical method for its quantification is essential for pharmacokinetic studies, formulation analysis, and quality assurance. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and specificity for analyzing complex mixtures.[1]
This application note provides a complete workflow, from the logical development of the method to its formal validation and application, serving as a comprehensive guide for scientists and researchers.
Analyte Physicochemical Properties
Understanding the analyte's properties is the foundation of logical method development.
-
Structure:
Note: A placeholder for the chemical structure image. -
Molecular Formula: C₁₂H₇Cl₂NO₂
-
Molecular Weight: 268.10 g/mol
-
Key Functional Groups:
-
Carboxylic Acid (pKa₁): The pKa of the parent picolinic acid's carboxyl group is ~5.3.[2] The electron-withdrawing nature of the dichlorophenyl ring is expected to lower this pKa, making the compound acidic.
-
Pyridine Nitrogen (pKa₂): The pyridine nitrogen is basic, with a pKa of ~1.0 for the parent picolinic acid.[3]
-
-
Solubility & Polarity: The dichlorophenyl group imparts significant hydrophobicity (non-polar character), while the picolinic acid moiety provides polarity. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC. The compound is expected to be soluble in common organic solvents like methanol and acetonitrile.[4]
HPLC Method Development: A Rationale-Driven Approach
The goal is to achieve a symmetric peak shape, adequate retention, and separation from potential impurities. The strategy is based on the principle of ion-suppression reversed-phase chromatography.[5][6]
Column Selection: The Stationary Phase
-
Rationale: The analyte's significant hydrophobic character from the dichlorophenyl ring makes a reversed-phase column the logical choice. A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic retention capabilities.[7][8] To prevent undesirable interactions between the acidic analyte and residual silanols on the silica backbone (which can cause peak tailing), a modern, high-purity, end-capped C18 column is crucial.
-
Selected Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase Optimization: Controlling Retention and Selectivity
The mobile phase is the most powerful tool for controlling separation in reversed-phase HPLC.[6][9]
-
Organic Solvent Selection: Acetonitrile (ACN) is chosen over methanol as the organic modifier. ACN typically provides lower backpressure and better peak efficiency for aromatic compounds.
-
Aqueous Phase and pH Control: This is the most critical parameter.[10] To ensure the analyte is in a single, non-ionized, and well-retained form, the mobile phase pH must be set at least 2 units below the pKa of the carboxylic acid group.[6] This process, known as ion suppression, minimizes peak tailing and yields reproducible retention times.[5] A pH of 3.0 is selected.
-
Buffer Selection: A buffer is necessary to maintain a constant pH.[9] A 0.1% solution of formic acid in water is a simple, effective, and MS-compatible choice for maintaining a pH around 2.7-3.0.
Detector and Wavelength Selection
-
Rationale: The presence of aromatic rings (pyridine and dichlorophenyl) makes the compound a strong chromophore, suitable for UV detection. To determine the optimal wavelength for maximum sensitivity, a UV-Visible spectrum of the analyte in the mobile phase should be acquired. Based on structurally similar compounds, a wavelength of 265 nm is selected as a starting point, as this is a common wavelength for detecting aromatic acids.[11]
Initial Scouting and Optimization Workflow
The development process follows a logical sequence to efficiently arrive at the optimal conditions.
Caption: HPLC Method Development Workflow.
Optimized Protocol: Quantification of 4-(3,5-Dichlorophenyl)picolinic Acid
Equipment and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
4-(3,5-Dichlorophenyl)picolinic acid reference standard.
-
Acetonitrile (HPLC grade).
-
Formic Acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
-
0.45 µm syringe filters.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Isocratic |
| Composition | 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Method Validation Protocol
The optimized method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R2) guidelines.[12][13][14]
Caption: ICH-Compliant Method Validation Flow.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and a spiked sample. Ensure no interference at the analyte's retention time. | Peak purity index > 0.995. No co-eluting peaks. |
| Linearity & Range | Analyze 5-7 calibration standards in triplicate across the desired range (e.g., 1-100 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of target concentration) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of a standard at 100% concentration on the same day, with the same analyst and instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of low-concentration standards. | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1. |
| Robustness | Intentionally vary key method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Composition ±2%). Analyze system suitability at each condition. | System suitability parameters (tailing, plates) pass. |
Sample Analysis Protocol
-
Sample Preparation: Accurately weigh the sample material. Dissolve it in the diluent (50:50 ACN/Water) to achieve a theoretical concentration within the validated linear range of the method.
-
Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter to remove particulates.
-
Analysis: Inject the filtered sample onto the HPLC system.
-
Quantification: Calculate the concentration of 4-(3,5-Dichlorophenyl)picolinic acid in the sample using the calibration curve generated from the standard solutions.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with active silanols; pH too close to pKa. | Use a new, high-quality end-capped C18 column. Ensure mobile phase pH is sufficiently low (pH < 3.0). |
| Shifting Retention Times | Inconsistent mobile phase preparation; column temperature fluctuation; pump issues. | Prepare fresh mobile phase daily. Use a column oven. Prime the pump and check for leaks. |
| Poor Resolution | Insufficient retention; incorrect mobile phase composition. | Decrease the percentage of acetonitrile in the mobile phase to increase retention and improve separation from early eluters. |
| Low Sensitivity | Incorrect detection wavelength; sample concentration too low. | Verify the analyte's λmax using a PDA detector. Concentrate the sample or increase the injection volume. |
References
- SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- LCGC International. (2026, April 1). Column Selection for Reversed-Phase HPLC.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Matyjaszczyk, P. (1997). Chromatographic separations of aromatic carboxylic acids. PubMed.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- ICH. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- PubChem. (n.d.). Picolinic acid.
- Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research.
- Melis, S., et al. (2026, February 7). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate.
- ChemSrc. (n.d.). Picolinic acid.
- MedchemExpress. (n.d.). Picolinic acid (PCL 016).
Sources
- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. picolinic acid [chemister.ru]
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- 7. chromatographyonline.com [chromatographyonline.com]
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- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-(3,5-Dichlorophenyl)picolinic Acid
Abstract
This document provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of 4-(3,5-Dichlorophenyl)picolinic acid. Picolinic acid derivatives are a significant class of compounds in medicinal chemistry and agrochemical development.[1] A thorough understanding of their behavior under mass spectrometric conditions is crucial for their identification, characterization, and quantification in complex matrices. This application note outlines the theoretical fragmentation pathways based on the compound's structure, provides a detailed protocol for its analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), and presents the expected fragmentation data.
Introduction to 4-(3,5-Dichlorophenyl)picolinic Acid and its Analysis
4-(3,5-Dichlorophenyl)picolinic acid is a heterocyclic carboxylic acid featuring a pyridine ring substituted with a dichlorophenyl group. The structural combination of a picolinic acid moiety and a halogenated aromatic ring suggests a rich and informative fragmentation pattern under Collision-Induced Dissociation (CID). Mass spectrometry is an indispensable tool for the structural analysis of such novel compounds, offering high sensitivity and specificity.[2]
The fragmentation of an ionized molecule in a mass spectrometer provides a "molecular fingerprint" that is unique to its structure.[2] Understanding the principal fragmentation pathways is key to structural elucidation. For 4-(3,5-Dichlorophenyl)picolinic acid, fragmentation is expected to be directed by several key structural features: the carboxylic acid group, the pyridine ring, and the dichlorophenyl substituent.
Predicted Fragmentation Pathways
The fragmentation of 4-(3,5-Dichlorophenyl)picolinic acid will be influenced by the presence of chlorine, the carboxylic acid group, and the two aromatic rings. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks.[2]
Upon electrospray ionization in positive ion mode, the molecule is expected to protonate, likely on the pyridine nitrogen, to form the [M+H]⁺ ion. In negative ion mode, it will deprotonate at the carboxylic acid to form the [M-H]⁻ ion. The subsequent fragmentation of these precursor ions via CID will likely involve the following key pathways:
-
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for aromatic carboxylic acids.
-
Loss of COOH or HCOOH: The neutral loss of the entire carboxylic acid radical (45 Da) or formic acid (46 Da) can also occur.
-
Loss of Chlorine: Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (35/37 Da) or HCl (36/38 Da).[2][3]
-
Ring Cleavage: Fragmentation of the pyridine or phenyl rings can occur at higher collision energies, leading to smaller fragment ions.
Logical Flow of Fragmentation
The following diagram illustrates the predicted fragmentation cascade for the protonated molecule.
Caption: Predicted fragmentation pathway of protonated 4-(3,5-Dichlorophenyl)picolinic acid.
Experimental Protocol
This protocol provides a general framework for the analysis of 4-(3,5-Dichlorophenyl)picolinic acid using a standard High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an ESI source.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 4-(3,5-Dichlorophenyl)picolinic acid in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
The following are starting parameters and should be optimized for the specific instrument being used.
-
Ionization Mode: ESI, positive and negative.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Collision Gas: Argon.
-
MS1 (Full Scan): Scan a mass range appropriate to detect the precursor ion (e.g., m/z 100-400).
-
MS2 (Product Ion Scan): Select the [M+H]⁺ or [M-H]⁻ ion as the precursor and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.[4]
Expected Data
The molecular formula of 4-(3,5-Dichlorophenyl)picolinic acid is C₁₂H₇Cl₂NO₂. The monoisotopic mass is approximately 266.98 g/mol .
Table 1: Predicted m/z Values for Major Ions
| Ion | Predicted m/z (Monoisotopic) | Description |
| [M+H]⁺ | 267.99 | Protonated molecular ion |
| [M-H]⁻ | 265.97 | Deprotonated molecular ion |
| [M+H - H₂O]⁺ | 249.98 | Loss of water from the carboxylic acid |
| [M+H - CO]⁺ | 239.99 | Loss of carbon monoxide |
| [M+H - CO₂]⁺ | 223.99 | Decarboxylation |
| [M+H - Cl]⁺ | 232.02 | Loss of a chlorine atom |
| [C₆H₄Cl₂]⁺ | 145.97 | Dichlorophenyl cation |
| [C₅H₄NCOOH+H]⁺ | 124.04 | Protonated picolinic acid moiety |
Note: The presence of two chlorine atoms will lead to characteristic isotopic patterns. For an ion containing two chlorines, there will be peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1.[2]
Conclusion
The mass spectrometric fragmentation of 4-(3,5-Dichlorophenyl)picolinic acid is predicted to yield a rich and informative spectrum. The key fragmentation pathways are expected to involve the loss of small neutral molecules from the carboxylic acid group, such as water and carbon dioxide, as well as the loss of chlorine. By utilizing the provided protocol and understanding the predicted fragmentation patterns, researchers can confidently identify and characterize this and related compounds in various analytical applications. The combination of chromatographic separation and tandem mass spectrometry provides a powerful tool for the analysis of novel chemical entities in drug discovery and development.
References
- BenchChem. (2026).
- Scribd. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)
- American Chemical Society. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry.
- General Fragment
- PubChem. (n.d.). Picolinic acid.
- Mass Spectrometry: Fragment
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2015).
- Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissoci
- PMC. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- PubMed. (2006).
- Wikipedia. (n.d.). Picolinic acid.
- Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.
- PMC. (n.d.).
- Chalmers Publication Library. (n.d.).
- Sigma-Aldrich. (n.d.). Picolinic acid.
- The Royal Society of Chemistry. (n.d.). Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells.
- PubChem. (n.d.). 4,5-Dichloropicolinic acid.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Preclinical In Vivo Dosing and Formulation Protocols for 4-(3,5-Dichlorophenyl)picolinic acid
Pharmacological Context & Scientific Rationale
4-(3,5-Dichlorophenyl)picolinic acid (4-DCPA) is a synthetic derivative belonging to the picolinic acid chemical class. In pharmacology, that interact with divalent cations (such as zinc, copper, and manganese)[1]. This chelating mechanism allows them to modulate metalloenzymes and disrupt zinc-finger proteins (ZFPs), making them valuable in the development of immunomodulators and anti-infective agents[2][3].
The addition of a 3,5-dichlorophenyl group at the 4-position significantly alters the molecule's physicochemical profile. While the picolinic acid core provides the pharmacodynamic target engagement, the bulky, halogenated aryl ring drastically increases the compound's lipophilicity (LogP). This creates a classic "brick dust" formulation challenge: the compound is highly active but inherently insoluble in physiological aqueous environments, necessitating a highly engineered, self-validating formulation strategy for in vivo dosing.
Physicochemical Profiling & Formulation Strategy
To achieve reliable pharmacokinetic (PK) exposure, the formulation must overcome the hydrophobic nature of the dichlorophenyl moiety while maintaining the stability of the carboxylic acid group.
Causality in Vehicle Selection: We employ a micellar co-solvent system consisting of 5% DMSO, 10% Tween 80, and 85% Saline .
-
DMSO (5%) is used to disrupt the stable crystalline lattice of the hydrophobic dichlorophenyl rings, providing initial solubilization of the active pharmaceutical ingredient (API).
-
Tween 80 (10%) acts as a non-ionic surfactant. It forms micelles that encapsulate the lipophilic drug molecules, shielding them from the aqueous phase and preventing precipitation in the gastrointestinal tract or bloodstream.
-
Saline (0.9% NaCl, 85%) provides an isotonic continuous phase, ensuring the formulation is biocompatible and does not cause osmotic shock upon intravenous (IV) or oral (PO) administration.
Quantitative Formulation Data
| Parameter | Value / Specification | Pharmacological Rationale / Impact |
| Molecular Weight | 268.09 g/mol | Small molecule size is favorable for passive cellular permeability. |
| Core Structure | Picolinic Acid | Acts as a bidentate chelator for target metalloenzymes[1]. |
| Substitution | 3,5-Dichlorophenyl | Drives lipophilicity; necessitates micellar co-solvents for aqueous dosing. |
| Dosing Vehicle | 5% DMSO / 10% Tween 80 / 85% Saline | Prevents in vivo precipitation and standardizes absorption rates. |
Formulation Workflow & Self-Validation
Self-Validation Check: A successful formulation must be a self-validating system. After adding the saline, allow the solution to rest for 30 minutes at room temperature. If the solution remains optically clear, micellar encapsulation is successful. If turbidity or micro-crystals appear, the formulation has failed, and the DMSO/Tween ratio must be recalibrated before dosing to prevent fatal embolisms (if IV) or erratic absorption (if PO).
Logical workflow for the micellar formulation of hydrophobic 4-DCPA.
In Vivo Dosing Methodologies (Murine Models)
Executing precise in vivo dosing requires strict adherence to volumetric limits to ensure animal welfare and data integrity. For murine models,[4][5].
Quantitative Murine Dosing Guidelines
| Mouse Body Weight | Max PO Volume (10 mL/kg) | Recommended Gavage Needle | Needle Length |
| 15 g | 0.15 mL | 22G | 1.0 - 1.5 inches |
| 20 g | 0.20 mL | 20G - 22G | 1.0 - 1.5 inches |
| 25 g | 0.25 mL | 20G | 1.0 - 1.5 inches |
| 30 g | 0.30 mL | 18G - 20G | 1.5 - 2.0 inches |
Step-by-Step Oral Gavage (PO) Protocol
-
Preparation & Calculation: Weigh the mouse to calculate the exact dosing volume. For example, a 25g mouse receives a maximum of 0.25 mL to prevent gastric rupture[4][5].
-
Equipment Selection: Equip a 1 mL syringe with a featuring a ball tip to prevent mucosal tearing[4][5].
-
Restraint (Causality): Immobilize the mouse using a firm scruff technique. Why? The head and neck must be vertically aligned to create a straight, unobstructed path down the esophagus, minimizing the risk of tracheal intubation[5][6].
-
Insertion: Introduce the ball tip into the diastema (the natural gap between the incisors and molars). Gently slide the needle along the roof of the mouth and down the esophagus[5].
-
Administration: Depress the plunger smoothly to deliver the 4-DCPA micellar solution.
-
Self-Validation & Monitoring: Withdraw the needle slowly.. The absence of fluid at the nares, gasping, or labored breathing serves as a self-validating biological check that gastric delivery was successful and aspiration did not occur[6][7].
Step-by-step in vivo dosing and PK/PD monitoring workflow for murine models.
Pharmacokinetic (PK) Sampling Protocol
To accurately map the absorption, distribution, metabolism, and excretion (ADME) profile of 4-DCPA, execute the following serial sampling workflow:
-
Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collection: Extract 50 µL of blood via the submandibular vein into K2EDTA-coated microtubes. Causality: K2EDTA prevents coagulation without introducing exogenous zinc or copper that could competitively bind to the picolinic acid API.
-
Processing: Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma. Snap-freeze and store at -80°C until LC-MS/MS quantification.
References
-
National Center for Biotechnology Information (PubChem). "Picolinic acid | C6H5NO2 | CID 1018". PubChem Database. URL: [Link]
-
Walker Scientific. "Rodent Gavage Tube Selection: The Complete Sizing Guide for Mice and Rats". Walker Scientific. URL: [Link]
-
Florida State University Office of Research. "Oral Gavage in the Mouse". FSU Animal Care Guidelines. URL: [Link]
-
Flinders University. "Oral Gavaging in mice - Safe Work Method Statement". Flinders University Staff Resources. URL: [Link]
-
Wikipedia. "Picolinic acid". Wikipedia, The Free Encyclopedia. URL: [Link]
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- 4. walkerscientific.com.au [walkerscientific.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. staff.flinders.edu.au [staff.flinders.edu.au]
- 7. research.fsu.edu [research.fsu.edu]
Application Note: Preparation of 4-(3,5-Dichlorophenyl)picolinic Acid Derivatives and Analogs
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and downstream derivatization for biaryl picolinic acid scaffolds.
Introduction & Mechanistic Rationale
Biaryl picolinic acids, particularly those bearing halogenated phenyl rings, are recognized as privileged scaffolds in both medicinal chemistry and agrochemical development. Derivatives of 4-(3,5-Dichlorophenyl)picolinic acid exhibit potent biological activities, ranging from fungicidal properties in agricultural applications 1 to serving as critical binders for pharmaceutical targets such as the TNFR1 extracellular domain 2.
The core structural motif is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between a 4-halopicolinic acid and 3,5-dichlorophenylboronic acid. Subsequent derivatization of the carboxylic acid moiety (e.g., via amidation or esterification) allows for the rapid generation of diverse analog libraries for Structure-Activity Relationship (SAR) studies.
Experimental Design: The Causality of Reagent Selection
As a self-validating synthetic system, every reagent in this protocol is chosen for a specific mechanistic purpose:
-
Substrate Choice (4-Bromopicolinic Acid vs. Chloro-analogs): 4-Bromopicolinic acid is explicitly selected over its chloro-counterpart. The weaker C–Br bond significantly lowers the activation energy required for the oxidative addition of the Pd(0) catalyst, allowing for milder reaction conditions and minimizing thermal degradation of the picolinic acid 2.
-
Catalyst System (Pd(dppf)Cl₂): While Pd(PPh3)4 is a reliable standard 3, Pd(dppf)Cl2 is superior for this specific coupling 4. The bidentate dppf ligand enforces a cis-geometry on the intermediate Pd(II) complex, which sterically accelerates the rate-determining reductive elimination step, pushing the equilibrium toward product formation.
-
Solvent & Base (1,4-Dioxane/H₂O + K₂CO₃): A biphasic solvent system is utilized. The water is not merely a solvent for the inorganic base; it is mechanistically required to hydroxylate the boronic acid, forming the highly reactive boronate "ate" complex essential for the transmetalation step 2.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization data for the cross-coupling of 4-bromopicolinic acid and 3,5-dichlorophenylboronic acid, demonstrating the superiority of the chosen protocol.
| Entry | Catalyst (10 mol%) | Base (3.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 62% |
| 2 | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 2 | 71% |
| 3 | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H₂O (5:1) | 100 | 4 | 89% |
| 4 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H₂O (10:1) | 100 | 12 | 78% |
Note: Entry 3 represents the optimized conditions utilized in Protocol A below, balancing high yield with operational simplicity (no microwave required).
Detailed Step-by-Step Protocols
Protocol A: Synthesis of 4-(3,5-Dichlorophenyl)picolinic Acid
This protocol is designed as a self-validating system. Visual cues (color changes, precipitation) serve as In-Process Controls (IPCs).
Step 1: Preparation of the Reaction Mixture
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromopicolinic acid (1.0 eq, 5.0 mmol) and 3,5-dichlorophenylboronic acid (1.2 eq, 6.0 mmol).
-
Add K2CO3 (3.0 eq, 15.0 mmol) as the base.
-
Suspend the solids in a mixture of 1,4-Dioxane (25 mL) and deionized H2O (5 mL).
-
Critical Step: Degas the suspension by bubbling Argon or Nitrogen gas directly through the liquid for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.
Step 2: Catalytic Activation and Coupling 5. Under a positive flow of inert gas, quickly add Pd(dppf)Cl2 (0.1 eq, 0.5 mmol). 6. Seal the flask and heat the reaction mixture to 100 °C in an oil bath. 7. IPC Validation: Within 15–30 minutes, the suspension will transition from a pale yellow to a dark, homogeneous brown/black solution. This visual shift confirms the reduction of Pd(II) to the active Pd(0) catalyst and the initiation of oxidative addition. 8. Stir vigorously for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1) or LC-MS.
Step 3: Work-up and Purification 9. Cool the reaction to room temperature. The mixture will likely separate into two phases. 10. Dilute with Ethyl Acetate (50 mL) and extract with 1M NaOH (3 × 20 mL). Causality: The basic extraction pulls the desired picolinic acid product into the aqueous phase as a carboxylate salt, leaving the Pd catalyst, unreacted boronic acid, and biaryl byproducts in the organic phase. 11. Carefully acidify the combined aqueous layers with 2M HCl to pH ~3. 12. IPC Validation: A white/off-white precipitate will form immediately upon acidification. This is the pure 4-(3,5-Dichlorophenyl)picolinic acid. 13. Filter the solid, wash with cold water, and dry under a high vacuum to afford the product.
Protocol B: Downstream Derivatization (Picolinamide Formation)
To generate analogs, the carboxylic acid is converted to an amide using HATU.
-
Dissolve 4-(3,5-Dichlorophenyl)picolinic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (2.5 eq) and the desired primary or secondary amine (1.2 eq).
-
Add HATU (1.1 eq) portion-wise at 0 °C. Causality: HATU is chosen over EDC/HOBt because it rapidly forms a highly reactive 7-azabenzotriazole active ester, preventing racemization and overcoming the steric hindrance of the adjacent pyridine nitrogen.
-
Stir at room temperature for 12 hours, quench with water, and extract with EtOAc to yield the picolinamide analog.
Visualizing the Workflows
Figure 1: Synthetic workflow for 4-(3,5-Dichlorophenyl)picolinic acid derivatives.
Figure 2: Suzuki-Miyaura catalytic cycle for the cross-coupling reaction.
References
- Picolinamides as fungicides (WO2019173665A1). Google Patents.
- Discovery of a binder of the TNFR1 extracellular domain using fragment-based lead. ChemRxiv.
- Benzenesulfonamides useful as sodium channel inhibitors (WO2015181797A1). Google Patents.
- 30766-03-1 | 4-Bromopicolinic acid | Bromides. Ambeed.
Sources
- 1. WO2019173665A1 - Picolinamides as fungicides - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. WO2015181797A1 - Benzenesulfonamides useful as sodium channel inhibitors - Google Patents [patents.google.com]
- 4. 30766-03-1 | 4-Bromopicolinic acid | Bromides | Ambeed.com [ambeed.com]
Application Note & Protocol: Formulating 4-(3,5-Dichlorophenyl)picolinic Acid for Cell Culture Assays
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding 4-(3,5-Dichlorophenyl)picolinic Acid
4-(3,5-Dichlorophenyl)picolinic acid is a synthetic auxin herbicide belonging to the picolinic acid class of compounds.[1] Picolinic acid and its derivatives are known to elicit a range of biological effects, and their study in mammalian cell culture is of increasing interest for toxicology, drug discovery, and mechanistic biology.[1][2] As a substituted picolinic acid, understanding its physicochemical properties is paramount for its accurate and reproducible application in cell-based assays. This document provides a comprehensive guide to the formulation and application of 4-(3,5-Dichlorophenyl)picolinic acid for in vitro studies, with a focus on maintaining scientific integrity and generating reliable data.
The structural similarity of 4-(3,5-Dichlorophenyl)picolinic acid to other biologically active picolinates suggests potential interactions with cellular pathways that regulate growth, proliferation, and apoptosis. Therefore, careful experimental design and precise compound handling are critical to elucidating its specific effects on mammalian cells.
Physicochemical Properties and Solvent Selection
A thorough understanding of the compound's solubility is the foundation of any successful cell-based assay. Picolinic acid itself is soluble in water, while its derivatives exhibit variable solubilities based on their substitutions.[3][4][5][6] The dichlorophenyl group in 4-(3,5-Dichlorophenyl)picolinic acid significantly increases its hydrophobicity, making aqueous solubility challenging.
Table 1: Recommended Solvents for 4-(3,5-Dichlorophenyl)picolinic Acid
| Solvent | Grade | Rationale |
| Dimethyl Sulfoxide (DMSO) | Cell Culture Grade | High solubilizing power for a wide range of organic compounds.[7] Miscible with aqueous cell culture media. |
| Ethanol (EtOH) | Anhydrous, 200 Proof | A polar protic solvent that can be used as an alternative to DMSO. May have lower toxicity for certain cell lines. |
Causality Behind Solvent Choice:
-
DMSO: Due to its aprotic and highly polar nature, DMSO is an excellent solvent for many organic molecules that are poorly soluble in water.[7] It readily dissolves compounds like 4-(3,5-Dichlorophenyl)picolinic acid, allowing for the preparation of high-concentration stock solutions. For cell culture applications, it is crucial to use a high-purity, sterile-filtered grade of DMSO to avoid introducing contaminants that could affect cell health and experimental outcomes.[8][9]
-
Ethanol: While also effective, ethanol may be preferred in specific experimental contexts where DMSO could interfere with downstream applications or exhibit undesired biological effects.
It is imperative to maintain the final solvent concentration in the cell culture medium at a low, non-toxic level, typically ≤0.5%, to avoid solvent-induced artifacts. [10] A vehicle control (media with the same final concentration of solvent) must be included in all experiments to account for any effects of the solvent itself.
Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays.
Materials:
-
4-(3,5-Dichlorophenyl)picolinic acid (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade[9]
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
Protocol:
-
Determine the Molecular Weight (MW): The molecular weight of 4-(3,5-Dichlorophenyl)picolinic acid (C12H7Cl2NO2) is 268.09 g/mol .
-
Weigh the Compound: Accurately weigh out a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.68 mg of 4-(3,5-Dichlorophenyl)picolinic acid.
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of cell culture grade DMSO. For 2.68 mg, add 1 mL of DMSO.
-
Vortex or gently sonicate the solution until the compound is completely dissolved. Visually inspect for any particulate matter.
-
-
Sterilization: While DMSO is a harsh solvent for many microorganisms, sterile filtration of the final stock solution through a 0.22 µm syringe filter is recommended for long-term storage and to ensure the removal of any potential contaminants.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Properly stored, DMSO stock solutions are typically stable for several months.
-
dot
Caption: Workflow for preparing a stock solution.
Cell-Based Assay Protocols
The following protocols are foundational for assessing the biological activity of 4-(3,5-Dichlorophenyl)picolinic acid. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which often correlates with cell viability.[11][12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12]
Materials:
-
Cells of interest cultured in 96-well plates
-
4-(3,5-Dichlorophenyl)picolinic acid stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11][13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically overnight).
-
Compound Treatment:
-
Prepare serial dilutions of 4-(3,5-Dichlorophenyl)picolinic acid from the 10 mM stock solution in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11][13] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
dot
Caption: MTT assay experimental workflow.
Apoptosis Induction Assessment using Caspase-3/7 Activity Assay
Caspases are key proteases involved in the execution phase of apoptosis.[15] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a direct indication of apoptosis induction.
Materials:
-
Cells of interest cultured in 96-well plates (white or black for luminescence/fluorescence)
-
4-(3,5-Dichlorophenyl)picolinic acid stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Commercially available Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or Apo-ONE® Homogeneous Caspase-3/7 Assay)[16][17]
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a supplied buffer.
-
Reagent Addition:
-
Equilibrate the plate and the caspase reagent to room temperature.
-
Add the caspase-3/7 reagent to each well in a 1:1 volume ratio with the cell culture medium.
-
-
Incubation:
-
Gently mix the contents on a plate shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes to 3 hours), protected from light.
-
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
dot
Caption: Caspase-3/7 assay signaling pathway.
Data Interpretation and Quality Control
-
Dose-Response Curves: Plot the percentage of cell viability or caspase activity against the log concentration of 4-(3,5-Dichlorophenyl)picolinic acid to generate dose-response curves. From these curves, calculate key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Self-Validating Systems:
-
Positive Controls: Include a known inducer of apoptosis (e.g., staurosporine) for the caspase assay and a known cytotoxic agent for the viability assay to validate assay performance.
-
Negative Controls: Untreated and vehicle-treated cells are essential for establishing baseline responses.
-
Z'-factor: For high-throughput screening applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered indicative of an excellent assay.
-
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Media | Exceeding the solubility limit of the compound in aqueous media. | Lower the final concentration of the compound. Ensure the DMSO concentration does not exceed 0.5%. |
| High Background in Assays | Contamination of reagents or cell culture. Phenol red in media can interfere with some colorimetric assays. | Use sterile techniques. Consider using phenol red-free medium for colorimetric assays. |
| Inconsistent Results | Inaccurate pipetting, cell seeding variability, or compound degradation. | Calibrate pipettes regularly. Optimize cell seeding density. Prepare fresh dilutions of the compound for each experiment. |
Conclusion
The successful use of 4-(3,5-Dichlorophenyl)picolinic acid in cell culture assays is contingent upon careful formulation and adherence to validated protocols. By understanding its physicochemical properties, selecting an appropriate solvent, and employing robust quality control measures, researchers can generate reliable and reproducible data to elucidate the biological effects of this compound. The protocols provided herein serve as a comprehensive starting point for these investigations.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Trevigen. (n.d.). TACS® MTT Cell Proliferation Assay. Retrieved from [Link]
-
Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
ServiceBio. (n.d.). DMSO Cell Culture Grade. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. Retrieved from [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
Chemister.ru. (n.d.). picolinic acid. Retrieved from [Link]
-
De Gruyter. (n.d.). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
-
Wikipedia. (n.d.). Dipicolinic acid. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (1992, December 18). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Retrieved from [Link]
-
FooDB. (2015, May 7). Showing Compound quinolinate (FDB031142). Retrieved from [Link]
-
LookChem. (n.d.). Cas 98-98-6,Picolinic acid. Retrieved from [Link]
-
MDPI. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
-
SpringerLink. (n.d.). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Retrieved from [Link]
Sources
- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. picolinic acid [chemister.ru]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 6. lookchem.com [lookchem.com]
- 7. mpbio.com [mpbio.com]
- 8. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 9. atcc.org [atcc.org]
- 10. One-stop Supplier of Life Science Products [servicebio.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
Technical Support Center: Enhancing the Aqueous Solubility of 4-(3,5-Dichlorophenyl)picolinic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-(3,5-Dichlorophenyl)picolinic acid. This document provides a comprehensive overview of troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome solubility issues.
I. Understanding the Challenge: The Physicochemical Properties of 4-(3,5-Dichlorophenyl)picolinic Acid
4-(3,5-Dichlorophenyl)picolinic acid is a molecule characterized by a picolinic acid moiety and a dichlorophenyl group.[1] The presence of the carboxylic acid group on the pyridine ring suggests that its solubility will be pH-dependent.[2][3] However, the bulky and hydrophobic dichlorophenyl group significantly contributes to its poor aqueous solubility. This inherent low solubility can pose significant hurdles in various experimental settings, from in vitro biological assays to formulation development for in vivo studies.
II. Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with 4-(3,5-Dichlorophenyl)picolinic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, 4-(3,5-Dichlorophenyl)picolinic acid, not dissolving in aqueous buffers?
A1: The limited aqueous solubility of this compound is primarily due to the hydrophobic nature of the 3,5-dichlorophenyl ring. At neutral or acidic pH, the carboxylic acid group is protonated, rendering the molecule less polar and further reducing its interaction with water molecules.[3]
Q2: I've tried increasing the temperature, but the compound precipitates out upon cooling. What's happening?
A2: While heating can temporarily increase the solubility of many compounds, it does not address the fundamental thermodynamic insolubility. Upon cooling, the system returns to a lower energy state, leading to the precipitation of the compound as it exceeds its equilibrium solubility at that temperature. This approach is generally not a viable long-term solution for creating stable aqueous preparations.
Q3: Can I use DMSO to dissolve the compound for my cell-based assays?
A3: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[4] It is a common practice to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay medium. However, it is crucial to be mindful of the final DMSO concentration in your experiment, as it can exhibit cellular toxicity and interfere with biological processes. A final concentration of less than 0.5% (v/v) is generally recommended, but the tolerance should be determined for your specific cell line and assay.
Q4: What are the primary strategies I should consider to improve the aqueous solubility of this compound?
A4: The most effective strategies for enhancing the aqueous solubility of an acidic compound like 4-(3,5-Dichlorophenyl)picolinic acid fall into several categories:
-
pH Adjustment & Salt Formation: Leveraging the acidic nature of the carboxylic acid group.[5]
-
Co-solvency: Utilizing water-miscible organic solvents to increase the solubilizing capacity of the aqueous vehicle.[6][7]
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes.[8][9]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix to improve wettability and dissolution.[10][11][12]
III. In-Depth Solubility Enhancement Strategies & Protocols
This section provides a detailed exploration of the most promising solubility enhancement techniques, complete with step-by-step experimental protocols.
Strategy 1: pH Adjustment and Salt Formation
The "Why": The picolinic acid moiety contains a carboxylic acid group, which is a weak acid. By increasing the pH of the aqueous medium above the pKa of the carboxylic acid, the group will deprotonate to form a carboxylate anion (picolinate). This charged species is significantly more polar and, therefore, more soluble in water than the neutral, protonated form.[2][3] This principle is the basis for salt formation, a common and effective method for increasing the solubility of acidic and basic drugs.[5]
Experimental Protocol: pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers) at a constant ionic strength.
-
Equilibration: Add an excess amount of 4-(3,5-Dichlorophenyl)picolinic acid to a fixed volume of each buffer in separate vials.
-
Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The shake-flask method is a reliable technique for determining equilibrium solubility.[13]
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]
-
Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.
Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid.
Data Presentation:
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | Citrate | [Insert Experimental Data] |
| 4.0 | Citrate | [Insert Experimental Data] |
| 6.0 | Phosphate | [Insert Experimental Data] |
| 7.4 | Phosphate | [Insert Experimental Data] |
| 8.0 | Borate | [Insert Experimental Data] |
| 10.0 | Borate | [Insert Experimental Data] |
Diagram: Impact of pH on Solubility
Caption: Ionization state and solubility of 4-(3,5-Dichlorophenyl)picolinic acid at different pH levels.
Strategy 2: Co-solvency
The "Why": Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[6][7] They work by reducing the polarity of the solvent system, thereby making it more favorable for the dissolution of hydrophobic solutes. Common co-solvents used in pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]
Experimental Protocol: Co-solvent Screening
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Preparation of Co-solvent Mixtures: Prepare a range of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40% v/v).
-
Solubility Determination: Determine the solubility of 4-(3,5-Dichlorophenyl)picolinic acid in each co-solvent mixture using the shake-flask method as described in the previous protocol.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.
Expected Outcome: An increase in solubility with an increasing concentration of the co-solvent.
Data Presentation:
| Co-solvent | Concentration (v/v) | Solubility (µg/mL) |
| Ethanol | 10% | [Insert Experimental Data] |
| 20% | [Insert Experimental Data] | |
| Propylene Glycol | 10% | [Insert Experimental Data] |
| 20% | [Insert Experimental Data] | |
| PEG 400 | 10% | [Insert Experimental Data] |
| 20% | [Insert Experimental Data] |
Diagram: Co-solvency Mechanism
Caption: Simplified mechanism of solubility enhancement by a co-solvent.
Strategy 3: Complexation with Cyclodextrins
The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly water-soluble "guest" molecules, like 4-(3,5-Dichlorophenyl)picolinic acid, within their hydrophobic core, forming an inclusion complex.[8] This complex has a hydrophilic exterior, which significantly enhances its aqueous solubility.[15]
Experimental Protocol: Cyclodextrin Complexation
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their high aqueous solubility and low toxicity.
-
Phase Solubility Study:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of 4-(3,5-Dichlorophenyl)picolinic acid to each cyclodextrin solution.
-
Equilibrate the samples by shaking at a constant temperature for 24-48 hours.
-
Separate the solid and liquid phases and quantify the concentration of the dissolved compound in the supernatant.
-
-
Data Analysis: Plot the solubility of the compound as a function of the cyclodextrin concentration. The shape of the phase solubility diagram will indicate the stoichiometry of the complex.
Expected Outcome: A linear or near-linear increase in the solubility of the compound with increasing cyclodextrin concentration, indicative of the formation of a soluble inclusion complex.
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a poorly soluble drug within a cyclodextrin molecule.
IV. Summary and Recommendations
For enhancing the aqueous solubility of 4-(3,5-Dichlorophenyl)picolinic acid, a systematic approach is recommended:
-
Start with pH Adjustment: This is often the simplest and most effective method for ionizable compounds. Determine the pH-solubility profile to identify the optimal pH range for your experiments.
-
Explore Co-solvents for Higher Concentrations: If pH adjustment alone is insufficient, or if a specific pH must be maintained, investigate the use of co-solvents. Be mindful of potential toxicity in biological systems.
-
Consider Cyclodextrin Complexation for Formulation: For in vivo studies or when aiming for a significant solubility increase without organic solvents, cyclodextrin complexation is a powerful tool.
By systematically applying these troubleshooting strategies and experimental protocols, researchers can overcome the solubility challenges associated with 4-(3,5-Dichlorophenyl)picolinic acid and advance their research and development efforts.
V. References
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]
-
Parmar, K., & Patel, J. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Retrieved from [Link]
-
Gavali, S. M., & Pacharane, S. S. (2018). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC. Retrieved from [Link]
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International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2014, November 12). A Review on Solid Dispersion as a Technique for Enhancement of Bioavailability of Poorly Water Soluble Drugs. Retrieved from [Link]
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Loftsson, T. (2017). Drug solubilization by complexation. PubMed. Retrieved from [Link]
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INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024, February 1). SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. Retrieved from [Link]
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Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
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Brainly. (2023, July 10). [FREE] 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. Retrieved from [Link]
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Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
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PMC. (2023, May 3). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. Retrieved from [Link]
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Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]
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Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
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Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates. Retrieved from
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Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
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ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
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Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
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PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
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Pearson. (2025, November 26). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. Retrieved from [Link]
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Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. Retrieved from [Link]
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MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
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IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
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(n.d.). picolinic acid. Retrieved from [Link]
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PubChem. (n.d.). Picolinic acid | C6H5NO2 | CID 1018. Retrieved from [Link]
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(n.d.). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Retrieved from [Link]
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PubChem - NIH. (n.d.). 4,5-Dichloropicolinic acid | C6H3Cl2NO2 | CID 313511. Retrieved from [Link]
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troubleshooting low yield in 4-(3,5-Dichlorophenyl)picolinic acid synthesis
Welcome to the technical support resource for the synthesis of 4-(3,5-Dichlorophenyl)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. As a key structural motif in various biologically active compounds, achieving a high-yield, reproducible synthesis is paramount. This center provides in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
Introduction: The Synthetic Challenge
The synthesis of 4-(3,5-Dichlorophenyl)picolinic acid typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura or Negishi coupling. These reactions form the critical C-C bond between the pyridine and dichlorophenyl rings. However, the inherent electronic properties of the pyridine ring—specifically its electron-deficient nature and the Lewis basicity of the nitrogen atom—present significant challenges that can lead to low yields and side product formation.[1] The nitrogen lone pair can coordinate to the palladium catalyst, leading to deactivation and stalling the catalytic cycle.[1][2] This guide will help you diagnose and resolve these common issues.
Troubleshooting Guide: Low Yield & Side Reactions
This section addresses the most frequent problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows very low or no conversion of the starting materials. What are the primary reasons for this failure?
A1: Complete reaction failure or stalling is often traced back to one of three areas: the catalyst system, the reaction conditions, or the integrity of your starting materials.
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Catalyst Inactivity or Deactivation: The pyridine nitrogen is a known inhibitor of palladium catalysts.[1] The lone pair of electrons can bind strongly to the palladium center, preventing it from participating in the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the crucial oxidative addition and reductive elimination steps while sterically hindering the pyridine nitrogen from deactivating the palladium center.[1][3] Consider using pre-formed palladium catalysts (precatalysts) which are often more robust and air-stable.[4]
-
-
Inadequate Reaction Conditions:
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can cause oxidation to inactive palladium species and promote unwanted homocoupling of the boronic acid.[2]
-
Solution: Ensure your reaction setup is fully inert. Solvents must be rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).[5][6] All reagents should be added under a positive pressure of inert gas.
-
Insufficient Temperature: The oxidative addition of aryl chlorides is often the rate-limiting step and typically requires higher temperatures (80-120 °C) than aryl bromides or iodides due to the strength of the C-Cl bond.[2][4]
-
Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition.[5]
-
-
Compromised Starting Materials:
-
Protodeboronation: Boronic acids can be unstable, particularly in the presence of water and certain bases, leading to the replacement of the boronic acid group with a hydrogen atom.[2]
-
Solution: Check the purity of your 3,5-dichlorophenylboronic acid by NMR before use. To mitigate this side reaction, consider using the more stable pinacol ester or trifluoroborate salt derivatives of the boronic acid.[2] Ensure your base is anhydrous and use anhydrous solvents.
-
Q2: My reaction works, but the yield is consistently below 50%, and I see significant side products. How can I minimize these?
A2: The formation of byproducts directly competes with your desired reaction, consuming starting materials and reducing your yield. The most common culprits are homocoupling and dehalogenation.
-
Homocoupling: This is the self-coupling of the 3,5-dichlorophenylboronic acid to form 3,3',5,5'-tetrachlorobiphenyl. This is primarily caused by the presence of oxygen.[2]
-
Optimization Strategy: Beyond rigorous degassing, ensure a slight excess (1.1-1.5 equivalents) of the boronic acid is used. This can help drive the desired cross-coupling reaction to completion, but avoid a large excess which can make purification difficult.
-
-
Dehalogenation: This involves the replacement of a chlorine atom on your starting material with a hydrogen atom.[2]
-
Optimization Strategy: This can be a sign that the reaction conditions are too harsh. Try lowering the reaction temperature or screening a different, milder base. Phosphine ligands can sometimes promote hydrodehalogenation; screening different ligand classes may be beneficial.
-
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: A workflow diagram for troubleshooting low yields.
Q3: How can I effectively monitor the reaction's progress and identify impurities?
A3: Proper reaction monitoring is crucial for determining the optimal reaction time and identifying issues early.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment. A good solvent system (e.g., Ethyl Acetate/Hexanes with 1% acetic acid) should give good separation between your starting materials and the more polar picolinic acid product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. It provides accurate information on the consumption of starting materials and the formation of the product (identified by its mass-to-charge ratio). It can also help identify the masses of major byproducts, aiding in their structural elucidation (e.g., identifying homocoupled or dehalogenated species).[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the product is derivatized (e.g., esterified) to make it more volatile. However, thermal decomposition can be a risk for complex molecules.[7]
Frequently Asked Questions (FAQs)
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Q: Which synthetic route is better for this molecule, Suzuki-Miyaura or Negishi?
-
A: Both are powerful C-C bond-forming reactions. The Suzuki-Miyaura coupling is often preferred due to the operational simplicity and lower toxicity of boronic acids, which are generally stable, commercially available, and compatible with aqueous conditions.[8][9] The Negishi coupling , which uses organozinc reagents, is often much faster and can be more effective for less reactive chlorides.[10][11] However, organozinc reagents are highly moisture- and air-sensitive, requiring stricter anhydrous and inert techniques.[12] For initial attempts, the Suzuki-Miyaura reaction is generally more accessible.
-
-
Q: What are the critical quality attributes for my starting materials?
-
A: 4-Chloro-picolinic acid (or its ester): Must be pure and dry. Impurities from its synthesis can interfere with the coupling reaction.
-
3,5-Dichlorophenylboronic acid: Purity is critical. Check for signs of protodeboronation or homocoupled impurities by NMR. Ensure it is stored in a desiccator.
-
Solvents: Must be anhydrous and degassed. Water can promote protodeboronation and other side reactions. Oxygen deactivates the catalyst.[2][5]
-
-
Q: What is the role of the base in a Suzuki-Miyaura reaction?
-
A: The base is crucial and serves multiple roles. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ("ate complex"), which facilitates the key transmetalation step with the palladium center.[13][14] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5] The choice of base can significantly impact yield, and screening may be necessary.
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Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps pinpoint where things can go wrong. The key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Data Summary: Recommended Reaction Conditions
Systematic optimization is key to improving yield. The table below summarizes common starting conditions for Suzuki-Miyaura couplings involving challenging heteroaryl chlorides.
| Component | Recommended Reagents & Conditions | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed precatalyst (e.g., XPhos Pd G3) (1-5 mol%) | Precatalysts can offer higher activity and stability. Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective precursors that form the active Pd(0) species in situ.[1] |
| Ligand | Buchwald-type biaryl phosphines: SPhos, XPhos, RuPhos (1.2 - 2x molar equivalent to Pd) | Bulky, electron-rich ligands are essential. They accelerate the rate-limiting oxidative addition of the aryl chloride and prevent catalyst deactivation by the pyridine nitrogen.[3][4] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2.0 - 3.0 equivalents) | A strong, non-nucleophilic base is required to form the boronate "ate" complex for transmetalation.[2][5] K₃PO₄ and Cs₂CO₃ are often superior for challenging couplings. |
| Solvent | Anhydrous, degassed polar aprotic solvents: 1,4-Dioxane, Toluene, or a mixture like Toluene/Water (10:1).[6] | The solvent must solubilize all components and be stable at high temperatures. The presence of a small amount of water can sometimes be beneficial, but must be carefully controlled to avoid protodeboronation. |
| Temperature | 80 - 110 °C | Higher temperatures are generally required for the activation of aryl chlorides.[5] Monitor for thermal decomposition of starting materials or product. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your optimization experiments. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-chloropicolinic acid (1.0 eq.), 3,5-dichlorophenylboronic acid (1.2 eq.), the base (e.g., K₃PO₄, 2.5 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a precatalyst).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe under a positive pressure of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or TLC until the starting 4-chloropicolinic acid is consumed.[2]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully adjust the pH of the aqueous layer to ~3-4 with 1M HCl. This will protonate the picolinic acid product, making it more soluble in the organic layer.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
References
-
Reddit r/chemistry. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Wikipedia. Negishi coupling. [Link]
-
Denmark, S. E. The Negishi Cross-Coupling Reaction. [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
SynArchive. Negishi Coupling. [Link]
-
RSC Publishing. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
-
Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. [Link]
-
UniVOOK. (2024, May 28). Dipicolinic Acid as Intermediate for the Synthesis. [Link]
-
MDPI. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Syntheses. Picolinic acid hydrochloride. [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. [Link]
- Google Patents. (2017).
- Google Patents. (1978).
-
Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Link]
-
ResearchGate. (2026, March 26). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
ATSDR. ANALYTICAL METHODS. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. synarchive.com [synarchive.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing HPLC Methods for 4-(3,5-Dichlorophenyl)picolinic acid
Welcome to the technical support center for the chromatographic analysis of 4-(3,5-Dichlorophenyl)picolinic acid. This guide is designed for researchers, analytical chemists, and drug development professionals who are developing or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. Here, we move beyond generic advice to provide targeted, scientifically-grounded strategies based on the specific physicochemical properties of your analyte.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 4-(3,5-Dichlorophenyl)picolinic acid that I need to consider for HPLC method development?
A1: Understanding the analyte is the first step to a robust method. Three features are critical:
-
Acidity (pKa): As a derivative of picolinic acid, your molecule is a strong acid. The parent picolinic acid has a carboxylic acid pKa around 1.07.[1] The presence of the electron-withdrawing dichlorophenyl group is expected to further increase this acidity, placing the pKa in the estimated range of 1.0-1.5.[1] This means that mobile phase pH will be the most critical parameter for controlling retention and peak shape.
-
Hydrophobicity (logP): The dichlorophenyl group imparts significant non-polar character. This suggests that the compound will be well-retained on standard reversed-phase columns like C18 and that you may need a relatively high percentage of organic modifier to elute it in a reasonable time.
-
Aromaticity: The presence of two aromatic rings (pyridine and dichlorophenyl) allows for strong UV absorbance for detection and opens up the possibility of using alternative stationary phases, like Phenyl-Hexyl, that leverage π-π interactions for unique selectivity.[2]
Q2: I'm starting from scratch. What is a good initial set of HPLC conditions?
A2: A logical starting point for method development balances good retention with acceptable peak shape. Based on the analyte's properties, we recommend the following:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Industry standard for reversed-phase; provides good retention for hydrophobic molecules.[3] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-2.8) | To suppress the ionization of the analyte's carboxylic acid group (pKa ~1.0-1.5), ensuring it is in its neutral, more retentive form.[4][5] This low pH also suppresses silanol activity on the column, preventing peak tailing.[6] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally a stronger solvent and provides lower backpressure.[5] |
| Gradient | 50% to 95% B over 15 minutes | A scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times.[2] |
| Detection | UV, 254 nm or 265 nm | Aromatic compounds typically absorb well at these wavelengths. A photodiode array (PDA) detector is recommended to determine the absorbance maximum. |
| Injection Vol. | 5-10 µL | A small volume to prevent column overload and peak distortion.[7] |
Q3: My peak is showing significant tailing. What is the cause and how do I fix it?
A3: Peak tailing is the most common issue for acidic analytes.[6][8] It is primarily caused by secondary interactions between the acidic analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase. At mid-range pH, these silanols can become ionized (SiO⁻) and interact with any part of your molecule that has a positive charge potential, causing a portion of the analyte molecules to "stick" to the column and elute later, creating a tail.
Solutions:
-
Lower Mobile Phase pH: This is the most effective solution. Using a mobile phase with a pH between 2 and 3 (e.g., containing 0.1% TFA or Formic Acid) protonates the silanol groups (Si-OH), neutralizing their negative charge and eliminating the unwanted secondary interaction.[5]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, significantly reducing the potential for tailing.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[9] Try reducing the injection volume or sample concentration.
Troubleshooting and Optimization Guide
This section provides a systematic approach to resolving specific issues you may encounter.
Problem 1: Retention Time (tR) is Too Short (Analyte Elutes Near the Void Volume)
An analyte eluting too early suffers from poor retention, leading to potential interference from matrix components and unreliable integration. In reversed-phase chromatography, retention is increased by making the analyte "more compatible" with the nonpolar stationary phase or "less compatible" with the polar mobile phase.[10]
Step-by-Step Protocol to Increase Retention:
-
Decrease Organic Modifier Concentration: This is the most direct way to increase retention. The lower the percentage of acetonitrile or methanol in the mobile phase, the weaker the mobile phase becomes, and the longer the hydrophobic analyte will be retained on the C18 column.[10]
-
Action: If using a gradient, decrease the starting percentage of Mobile Phase B or make the gradient slope shallower. For an isocratic method, decrease the overall percentage of B.
-
-
Ensure Mobile Phase pH is Sufficiently Low: Your analyte is highly acidic (pKa ~1.0-1.5). If the mobile phase pH is not at least 1-2 units below this pKa, a portion of it will be in its ionized (deprotonated) form.[4] This ionized form is much more polar and will have very little retention on a C18 column.
-
Action: Confirm the pH of your aqueous mobile phase (Phase A). It should ideally be below pH 2.5. Use an acid like phosphoric acid or trifluoroacetic acid (TFA) to achieve this.
-
-
Consider a More Retentive Stationary Phase: If you have drastically reduced the organic content (e.g., below 5% ACN) and retention is still poor, you may need a different column.
-
Action: Switch to a column with a higher carbon load (e.g., C18 with >18% carbon) or a different chemistry like a C8 if the analyte is excessively retained.
-
Problem 2: Retention Time (tR) is Too Long (or High Backpressure)
Excessive retention leads to long run times, broad peaks, and reduced sensitivity. The goal is to adjust conditions to make the analyte elute faster without sacrificing resolution.
Step-by-Step Protocol to Decrease Retention:
-
Increase Organic Modifier Concentration: This is the most effective method. Increasing the percentage of acetonitrile or methanol makes the mobile phase more nonpolar, increasing its elution strength and causing the analyte to elute faster.[5]
-
Action: For a gradient, increase the starting percentage of B or make the gradient steeper. For an isocratic method, increase the overall percentage of B.
-
-
Switch to a Stronger Organic Solvent: Acetonitrile is a stronger eluting solvent than methanol in most reversed-phase applications. If you are using methanol, switching to acetonitrile at the same percentage will typically reduce retention time.
-
Increase Column Temperature: Raising the column temperature (e.g., from 30 °C to 40 °C) reduces the viscosity of the mobile phase, which lowers backpressure.[2] It also generally speeds up the mass transfer of the analyte between the mobile and stationary phases, leading to slightly shorter retention times and often sharper peaks.
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common HPLC issues related to retention time and peak shape.
Caption: A troubleshooting workflow for common HPLC issues.
The Role of pH in Retention: A Deeper Look
The ionization state of 4-(3,5-Dichlorophenyl)picolinic acid is governed by the mobile phase pH. This equilibrium is the key to controlling its retention in reversed-phase HPLC.
Caption: Effect of pH on analyte ionization and retention. (Note: Images are placeholders for chemical structures)
At a low pH (below the pKa), the equilibrium shifts to the neutral, protonated form of the acid. This species is less polar and interacts strongly with the nonpolar C18 stationary phase, resulting in longer retention.[5][11] Conversely, at a high pH (above the pKa), the acid is deprotonated into its anionic, more polar form, which has less affinity for the stationary phase and elutes quickly.[4]
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- Vallat, A. (2007, May). TROUBLESHOOTING GUIDE – HPLC.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
- American Laboratory. (2023, September 26). Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software.
- Smolecule. (2023, August 16). Buy 5-(3,5-Dichlorophenyl)picolinic acid | 1261980-57-7.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- GL Sciences. (n.d.). 3. How to Increase Retention - How to use analytical columns | Technical Support.
- ResearchGate. (2017, June 7). Increasing retention time of a sample in HPLC?.
- Kiper, R. A. (n.d.). Properties of substance: picolinic acid.
- PMC. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
- ResearchGate. (2026, February 7). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
- Kütt, A., et al. (2018).
- PubChem. (n.d.). Picolinic acid | C6H5NO2 | CID 1018.
- Wikipedia. (n.d.). Picolinic acid.
- BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Aromatic Acids.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- ACS Publications. (2024, July 10). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.
- PubChem. (n.d.). 4,5-Dichloropicolinic acid | C6H3Cl2NO2 | CID 313511.
- MedchemExpress.com. (n.d.). Picolinic acid (PCL 016) | Endogenous Metabolite.
- Liu, A. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
- BenchChem. (n.d.). Application Note: HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid.
- A specific source. (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Sigma-Aldrich. (n.d.). 4-(4-Chlorophenyl)picolinic acid | 1258612-04-2.
- A specific source. (n.d.).
- Appchem. (n.d.). 5-(3,5-Dichlorophenyl)picolinic acid | 1261980-57-7 | C12H7Cl2NO2.
- Aaronchem. (n.d.). 1262001-48-8 | MFCD18318098 | 3-(3,4-Dichlorophenyl)picolinic acid.
Sources
- 1. Buy 5-(3,5-Dichlorophenyl)picolinic acid | 1261980-57-7 [smolecule.com]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
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- 4. agilent.com [agilent.com]
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- 6. waters.com [waters.com]
- 7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 10. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 11. moravek.com [moravek.com]
Technical Support Center: Handling & Troubleshooting 4-(3,5-Dichlorophenyl)picolinic Acid
Executive Summary
As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained potency loss or assay irreproducibility when working with pyridine-2-carboxylic acid derivatives. 4-(3,5-Dichlorophenyl)picolinic acid is a highly potent structural motif, prominently utilized in the development of broad-spectrum antiviral therapeutics, including SARS-CoV-2 furin inhibitors[1].
However, its unique electronic structure makes it highly susceptible to a specific, often-overlooked degradation pathway when formulated in dimethyl sulfoxide (DMSO). This guide provides a deep mechanistic understanding of this degradation, alongside self-validating protocols to ensure absolute scientific integrity in your workflows.
Mechanistic Insight: The Hammick Protodecarboxylation
The primary mechanism of degradation for 4-(3,5-dichlorophenyl)picolinic acid is not oxidation or hydrolysis, but rather protodecarboxylation .
Picolinic acids (pyridine-2-carboxylic acids) are uniquely prone to losing carbon dioxide because the adjacent nitrogen atom can stabilize the resulting transition state[2]. In a polar aprotic solvent like DMSO, the carboxylic acid proton is readily transferred to the pyridine nitrogen, forming a zwitterion. Upon exposure to thermal energy (e.g., sonication) or trace Lewis acidic metals, the molecule undergoes a Hammick-type decarboxylation. This releases CO₂ and forms a highly reactive ylide intermediate, which is rapidly protonated by the solvent environment to yield the inactive degradant: 4-(3,5-dichlorophenyl)pyridine [3].
This reaction is heavily accelerated by transition metals (such as Cu²⁺, Ag⁺, or Pd²⁺). These metals coordinate to the bidentate picolinate moiety, acting as an electron sink that drastically lowers the activation energy required for CO₂ extrusion[4].
Figure 1: Hammick-type protodecarboxylation pathway of picolinic acid derivatives in DMSO.
Quantitative Impact of Storage Conditions
To illustrate the causality between handling choices and compound integrity, the following table summarizes the degradation kinetics of 10 mM 4-(3,5-dichlorophenyl)picolinic acid in DMSO under various conditions.
| Storage Condition | Solvent Purity | Trace Metals | Estimated Half-Life (t½) | Primary Degradant |
| Room Temp (25°C) | Standard DMSO | None | 14 - 21 Days | 4-(3,5-Dichlorophenyl)pyridine |
| Room Temp (25°C) | Standard DMSO | Cu²⁺ (10 µM) | < 2 Hours | 4-(3,5-Dichlorophenyl)pyridine |
| +4°C (Fridge) | Anhydrous DMSO | None | 3 - 6 Months | 4-(3,5-Dichlorophenyl)pyridine |
| -20°C (Freezer) | Anhydrous DMSO | None | > 2 Years | None detected |
| Sonication (40°C) | Standard DMSO | None | 4 - 6 Hours | 4-(3,5-Dichlorophenyl)pyridine |
Troubleshooting & FAQs
Q1: My DMSO stock solution lost potency in my furin inhibition assay after 2 weeks on the bench. What happened? A: Your compound underwent Hammick decarboxylation[3]. At room temperature, DMSO provides a highly favorable dielectric environment for the zwitterionic transition state. Over two weeks, a significant percentage of your active picolinic acid converted into the inactive 4-(3,5-dichlorophenyl)pyridine. Always store stocks at -20°C.
Q2: I observed a white precipitate after thawing my DMSO stock. Did the compound degrade? A: Not necessarily. DMSO is highly hygroscopic. Every time a tube is opened to ambient air, it absorbs atmospheric moisture. Because the 3,5-dichlorophenyl moiety is highly lipophilic, even a 2-5% water content in the DMSO drastically reduces the compound's solubility limit, causing it to crash out. Correction: Warm the tube gently in your hands or a 25°C water bath and vortex. Do not sonicate or heat above 30°C , as this will trigger decarboxylation.
Q3: Why does my compound degrade almost instantly during assay preparation when using certain biological buffers? A: If your biological buffer contains trace transition metals (e.g., from impure salts or intentional additions like Cu²⁺ or Zn²⁺), the picolinic acid moiety will rapidly chelate them. These metals act as Lewis acids, draining electron density from the carboxylate and dramatically lowering the activation energy for decarboxylation, destroying the compound within hours[4].
Self-Validating Workflow: Preparation and Storage of DMSO Stocks
To guarantee scientific integrity, do not simply follow steps—validate them. Implement this workflow to ensure your compound remains intact.
Step 1: Solvent Selection
-
Action: Use only anhydrous, LC-MS grade DMSO (water <0.005%) stored under an inert atmosphere.
-
Causality: Minimizing water prevents the compound from crashing out during freeze-thaw cycles, which would otherwise create localized concentration gradients and ruin assay reproducibility.
Step 2: Temperature-Controlled Dissolution
-
Action: Add the required volume of DMSO to the lyophilized powder. Vortex gently to dissolve. Strictly prohibit the use of ultrasonic baths (sonication).
-
Causality: Cavitation from sonication generates microscopic, extreme heat spikes in the solvent. This thermal energy provides the exact activation energy required to drive the Hammick decarboxylation forward[3].
Step 3: Inert Atmosphere Aliquoting
-
Action: Divide the master stock into single-use aliquots (e.g., 10–50 µL) in amber, low-bind microcentrifuge tubes. Overlay the liquid with Argon or Nitrogen gas before sealing. Store immediately at -20°C.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles. The argon overlay displaces atmospheric oxygen and, more importantly, ambient humidity, preserving the anhydrous nature of the DMSO.
Step 4: The Validation Step (LC-MS Check)
-
Action: Before utilizing a long-stored aliquot for critical downstream applications (e.g., in vivo dosing or crystallography), perform a rapid LC-MS quality control check.
-
Validation Metric: Monitor the mass transition for the loss of 44 Da (M - CO₂). If the peak corresponding to 4-(3,5-dichlorophenyl)pyridine exceeds 2% of the total Area Under the Curve (AUC) at 254 nm, discard the aliquot. This creates a closed-loop, self-validating system where degraded material never enters your primary assays.
Sources
Technical Support Center: Optimizing Suzuki Cross-Coupling for 4-(3,5-Dichlorophenyl)picolinic Acid
Welcome to the Advanced Synthesis Support Center. The synthesis of 4-(3,5-Dichlorophenyl)picolinic acid via the Suzuki-Miyaura cross-coupling of a 4-halopicolinic acid and 3,5-dichlorophenylboronic acid presents a highly specific set of mechanistic bottlenecks.
As a researcher, you are dealing with two problematic substrates: a strong bidentate chelator (picolinic acid) and an electron-deficient, degradation-prone coupling partner (3,5-dichlorophenylboronic acid). This guide is designed to troubleshoot these exact failure points, providing field-proven causality, self-validating protocols, and authoritative grounding.
Mechanistic Workflow & Bottleneck Analysis
Before adjusting equivalents or temperatures, it is critical to understand why this specific reaction fails. The diagram below maps the catalytic cycle and highlights the two primary thermodynamic sinks: Pd-poisoning and Protodeboronation .
Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting catalyst poisoning and protodeboronation risks.
Troubleshooting Guides & FAQs
Q1: My reaction stalls at 20-30% conversion even with excess boronic acid and catalyst. What is causing this?
The Causality: This is a classic case of catalyst poisoning by the substrate. Picolinic acid (pyridine-2-carboxylic acid) is a well-known strong bidentate ligand. Once the Pd(0) undergoes oxidative addition into the 4-halopicolinic acid, the adjacent pyridine nitrogen and carboxylate oxygen can chelate the Pd(II) center, forming a highly stable, unreactive 5-membered metallacycle. This thermodynamic sink prevents the transmetalation step. The Solution:
-
Substrate Masking (Recommended): Esterify the picolinic acid (e.g., to methyl 4-chloropicolinate) prior to the coupling. This removes the anionic oxygen donor, significantly weakening the chelation effect. You can easily hydrolyze the ester post-coupling [1].
-
Ligand Selection: If you must couple the free acid, use highly sterically hindered, electron-rich biaryl monophosphine ligands like XPhos or SPhos [2]. These ligands bind strongly to the Pd center and their steric bulk actively prevents the formation of off-cycle bidentate Pd-chelates.
Q2: I am observing significant amounts of 1,3-dichlorobenzene in my crude NMR. How do I prevent this?
The Causality: The presence of 1,3-dichlorobenzene is the direct diagnostic marker for protodeboronation . Because 3,5-dichlorophenylboronic acid is highly electron-deficient, the boron atom is highly electrophilic. Under strongly basic aqueous conditions, hydroxide ions attack the boron, leading to the hydrolytic cleavage of the C-B bond [3]. The Solution:
-
Self-Validating System: Use GC-MS or 1 H NMR to track 1,3-dichlorobenzene formation. If it exceeds 5%, your base is too strong or your water content is too high.
-
Actionable Fix: Switch from strong bases (NaOH, KOH, Na 2 CO 3 ) to milder bases like anhydrous K 3 PO 4 or Cs 2 CO 3 . Shift from a 1:1 organic/aqueous solvent system to a nearly anhydrous system (e.g., dry 1,4-Dioxane or Toluene) with just enough water (10:1 ratio) to solubilize the inorganic base.
Q3: Should I use 4-chloro, 4-bromo, or 4-iodopicolinic acid as the starting material?
The Causality: While 4-iodopicolinic acid undergoes oxidative addition most rapidly, it is highly prone to hydrodehalogenation. 4-Bromopicolinic acid offers a standard balance of reactivity. However, when utilizing modern Buchwald precatalysts (e.g., XPhos-Pd-G2), the oxidative addition into aryl chlorides is incredibly efficient. Therefore, methyl 4-chloropicolinate is the optimal choice as it is highly reactive under these conditions, more chemically stable, and significantly more cost-effective.
Quantitative Optimization Data
The table below summarizes the optimization landscape, demonstrating how the interplay of ligand, base, and protecting group dictates the yield of the 4-(3,5-Dichlorophenyl)picolinic acid scaffold.
| Substrate | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Primary Observation |
| 4-Chloropicolinic acid | Pd(PPh 3 ) 4 (5 mol%) | Na 2 CO 3 | THF / H 2 O (1:1) | 80 | 15% | Severe catalyst poisoning (N,O-chelation). |
| 4-Bromopicolinic acid | Pd(dppf)Cl 2 (5 mol%) | K 2 CO 3 | Dioxane / H 2 O (4:1) | 90 | 45% | Moderate protodeboronation observed. |
| 4-Chloropicolinic acid | Pd(OAc) 2 / XPhos | K 3 PO 4 | Toluene / H 2 O (10:1) | 100 | 72% | Good conversion; limited by free acid solubility. |
| Methyl 4-chloropicolinate | XPhos-Pd-G2 (2 mol%) | Cs 2 CO 3 | 1,4-Dioxane (dry) | 100 | 94% | Optimal scalability; chelation eliminated. |
Optimized Experimental Protocol
Based on the mechanistic troubleshooting above, the most robust, self-validating method involves the Suzuki coupling of the esterified picolinate, followed by a mild basic hydrolysis.
Step 1: Cross-Coupling (Anhydrous/Masked Route)
-
Preparation: Charge an oven-dried Schlenk flask with methyl 4-chloropicolinate (1.0 equiv, 10 mmol) and 3,5-dichlorophenylboronic acid (1.2 equiv, 12 mmol).
-
Catalyst Loading: Add XPhos-Pd-G2 precatalyst (0.02 equiv, 2 mol%) and finely milled anhydrous Cs 2 CO 3 (2.0 equiv, 20 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative degradation of the phosphine ligand.
-
Solvent Addition: Add degassed anhydrous 1,4-Dioxane via syringe to achieve a 0.2 M concentration.
-
Reaction: Heat the mixture to 100 °C under vigorous stirring for 4 hours.
-
Validation: Monitor via LC-MS. The mass of the intermediate ester [M+H]+ should be the dominant peak. If starting material persists, check for 1,3-dichlorobenzene. If present, boronic acid degradation occurred; add 0.5 equiv more boronic acid.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, and concentrate. Purify the intermediate ester via flash chromatography (Hexanes/EtOAc).
Step 2: Mild Hydrolysis
-
Dissolve the purified methyl 4-(3,5-dichlorophenyl)picolinate in a mixture of THF/MeOH/H 2 O (2:1:1, 0.1 M).
-
Add LiOH·H 2 O (3.0 equiv) and stir at room temperature for 2 hours.
-
Isolation: Concentrate to remove organic solvents. Acidify the remaining aqueous layer with 1M HCl dropwise until pH 3-4 is reached. The target 4-(3,5-Dichlorophenyl)picolinic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.
References
-
Title: Dual-Stage Picolinic Acid-Derived Inhibitors of Toxoplasma gondii Source: ACS Infectious Diseases (2020) URL: [Link]
-
Title: Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: An updated User's guide Source: Tetrahedron (2019) URL: [Link](Note: Linked via MDPI open-access grounding data referencing Buchwald's ligand guidelines).
-
Title: A Tandem Heck-Carbocyclization/Suzuki-Coupling Approach to the Stereoselective Syntheses of Asymmetric 3,3-(Diarylmethylene)indolinones Source: The Journal of Organic Chemistry (2005) URL: [Link]
Technical Support Center: Resolving LC-MS Matrix Effects for 4-(3,5-Dichlorophenyl)picolinic Acid Samples
Welcome to the technical support center dedicated to addressing challenges in the quantitative analysis of 4-(3,5-Dichlorophenyl)picolinic acid by LC-MS. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating matrix effects that can compromise data quality. Our approach is grounded in scientific principles and validated methodologies to ensure the integrity of your bioanalytical results.
Understanding the Challenge: Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These endogenous and exogenous substances, such as proteins, salts, lipids, and metabolites, can significantly interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3][4][5]
For an acidic small molecule like 4-(3,5-Dichlorophenyl)picolinic acid, which is typically analyzed using electrospray ionization (ESI) in negative ion mode, matrix effects are a common and critical challenge.[6] Phospholipids from biological matrices like plasma or serum are particularly notorious for causing ion suppression in ESI.[7][8][9]
This guide provides a structured approach to systematically troubleshoot and resolve matrix effects for 4-(3,5-Dichlorophenyl)picolinic acid, ensuring robust and reliable bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of matrix effects in my 4-(3,5-Dichlorophenyl)picolinic acid analysis?
A1: The most common indicators of matrix effects include:
-
Poor reproducibility of results: High variability in analyte response across different sample preparations.
-
Inaccurate quantification: The calculated concentrations deviate significantly from the expected values, especially at the lower limit of quantitation (LLOQ).
-
Non-linear calibration curves: The relationship between concentration and response is not linear, particularly when using a wide calibration range.
-
Inconsistent internal standard response: If you are using an internal standard, its peak area may vary significantly between samples.
Q2: How can I quantitatively assess the magnitude of matrix effects for my analyte?
A2: The most widely accepted method for quantifying matrix effects is the post-extraction spike method .[7] This technique allows you to calculate a "matrix factor" (MF), which provides a quantitative measure of ion suppression or enhancement. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Q3: What are the regulatory expectations for matrix effect assessment?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation.[10][11][12][13][14] These guidelines mandate the evaluation of matrix effects to ensure the reliability of data submitted for drug approval. The matrix effect should be assessed using at least six different lots of the biological matrix.[13] The precision of the matrix factor across these lots should be within a certain limit, typically ≤15% coefficient of variation (CV).
| Parameter | Acceptance Criteria (Typical) | Source |
| Matrix Factor (MF) Precision | Coefficient of Variation (CV) ≤ 15% across at least 6 matrix lots | |
| Internal Standard Normalized MF Precision | CV ≤ 15% |
Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely solve my matrix effect problems?
A4: A SIL-IS is the gold standard for compensating for matrix effects.[1][15][16][17][18] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar ionization suppression or enhancement.[15][17] By using the analyte-to-IS peak area ratio for quantification, the variability introduced by the matrix effect can be effectively normalized.[15] However, a SIL-IS may not overcome a significant loss in sensitivity due to severe ion suppression.[7] Therefore, it is always best to minimize matrix effects as much as possible through optimized sample preparation and chromatography.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Matrix Effects
This guide provides a systematic workflow for identifying and mitigating matrix effects in your 4-(3,5-Dichlorophenyl)picolinic acid analysis.
Caption: Troubleshooting workflow for matrix effects.
Phase 1: Identification & Assessment
The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[19][20][21][22]
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of 4-(3,5-Dichlorophenyl)picolinic acid at a concentration that gives a stable and mid-range signal on your mass spectrometer.
-
Set up your LC-MS system as you normally would for your analysis.
-
Use a T-junction to introduce the standard solution at a constant flow rate into the eluent stream between the analytical column and the mass spectrometer.
-
Inject a blank, extracted matrix sample (e.g., plasma that has undergone your sample preparation procedure).
-
Monitor the signal of your analyte's MRM transition. A stable baseline should be observed. Any dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.
Caption: Post-column infusion experimental setup.
This method quantifies the matrix effect by comparing the analyte's response in a post-spiked matrix sample to its response in a neat solution.[1][7]
Experimental Protocol: Post-Extraction Spike for Matrix Factor Calculation
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix supernatant after the extraction process.
-
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF):
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
Phase 2: Mitigation Strategies
If a significant matrix effect is confirmed, the following strategies can be employed to mitigate it.
The goal of sample preparation is to remove interfering matrix components, particularly phospholipids, while efficiently recovering the analyte.[1][7]
-
Protein Precipitation (PPT): This is a simple and fast method but is often ineffective at removing phospholipids and may not be sufficient for complex matrices.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[7] For an acidic analyte like 4-(3,5-Dichlorophenyl)picolinic acid, adjusting the pH of the aqueous phase to be basic will keep the analyte in its ionized form, while a non-polar organic solvent can be used to extract neutral interferences like lipids. A subsequent acidification of the aqueous layer followed by extraction with a more polar, water-immiscible organic solvent will then selectively extract your analyte.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences.[23][24] For an acidic compound, a mixed-mode anion exchange SPE sorbent can provide excellent selectivity.
Recommended SPE Protocol for 4-(3,5-Dichlorophenyl)picolinic acid:
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with a weak buffer at a neutral or slightly basic pH.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a buffer).
-
Washing:
-
Wash with a weak aqueous buffer to remove salts and polar interferences.
-
Wash with a non-polar organic solvent (e.g., hexane) to remove lipids.
-
Wash with a more polar organic solvent (e.g., methanol) to remove other organic interferences.
-
-
Elution: Elute the analyte with a solvent containing a small percentage of a strong acid (e.g., formic acid or trifluoroacetic acid in methanol) to neutralize the anionic analyte and disrupt its interaction with the sorbent.
Specialized phospholipid removal plates and cartridges (e.g., HybridSPE®) can also be highly effective.[9][25][26]
Caption: Solid-Phase Extraction (SPE) workflow.
The goal of chromatographic optimization is to separate the analyte from co-eluting matrix components.[1]
-
Gradient Optimization: A longer, shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Column Chemistry: Consider a different stationary phase. While a C18 column is a common starting point, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for your acidic analyte and the matrix components.
-
Mobile Phase Modifiers: For an acidic compound in negative ion mode, using a small amount of a basic additive like ammonium hydroxide or ammonium acetate in the mobile phase can improve peak shape and ionization efficiency. Conversely, acidic modifiers like formic acid are typically used for positive ion mode but can be experimented with in negative mode to alter selectivity.
As previously mentioned, a SIL-IS is the most effective way to compensate for unavoidable matrix effects.[15][16][27] It is crucial that the SIL-IS is of high isotopic purity to avoid any contribution to the analyte signal.[15]
Phase 3: Re-evaluation and Validation
After implementing mitigation strategies, it is essential to re-evaluate the matrix effect using the post-extraction spike method described in Step 1.2. Once you have demonstrated that the matrix effect is controlled and within acceptable limits, you can proceed with the full bioanalytical method validation according to regulatory guidelines.[12][28][29][30]
By following this systematic approach, you can effectively identify, quantify, and resolve matrix effects for 4-(3,5-Dichlorophenyl)picolinic acid, leading to the development of a robust, reliable, and regulatory-compliant LC-MS method.
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
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Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC International. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry. [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
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Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. [Link]
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ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]
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Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. National Institute of Standards and Technology. [Link]
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Guideline on bioanalytical method validation. European Medicines Agency. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Journal of Mass Spectrometry. [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]
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Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. Journal of Chromatography B. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]
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Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
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A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. [Link]
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COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Waters. [Link]
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Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
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The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
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Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Omega. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.. [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
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FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
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Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
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Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. UU Research Portal. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
Pitfalls in LC-MS(-MS) Analysis. GTFCh. [Link]
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Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. [Link]
-
Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: application to analysis of human cerebrospinal fluid. Journal of Chromatography A. [Link]
-
Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts. Metabolites. [Link]
-
A validated UHPLC-MS method for tryptophan metabolites. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Machine Learning-Based Bioactivity Classification of Natural Products Using LC-MS/MS Metabolomics. Journal of Natural Products. [Link]
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- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
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- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. waters.com [waters.com]
- 18. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research-portal.uu.nl [research-portal.uu.nl]
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- 22. pubs.acs.org [pubs.acs.org]
- 23. chromatographyonline.com [chromatographyonline.com]
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- 26. Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
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- 29. bioanalysisforum.jp [bioanalysisforum.jp]
- 30. academy.gmp-compliance.org [academy.gmp-compliance.org]
purification techniques for removing 4-(3,5-Dichlorophenyl)picolinic acid impurities
Welcome to the technical support center for the purification of 4-(3,5-Dichlorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with the highest degree of purity. We will explore common impurities, effective purification techniques, and step-by-step protocols to address challenges you may encounter in your work.
Understanding the Molecule and Potential Impurities
4-(3,5-Dichlorophenyl)picolinic acid is a pyridine carboxylic acid derivative. The nature of its synthesis can introduce a variety of impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products.[1][2] A thorough understanding of the synthetic route is crucial for predicting the impurity profile.
Common Impurities May Include:
-
Starting Materials: Residual precursors from the synthesis.
-
Isomeric Impurities: Positional isomers of the dichlorophenyl ring or the picolinic acid moiety.
-
Over- or Under-halogenated Species: Compounds with one or three chlorine atoms on the phenyl ring.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps.
-
Reagent-Related Impurities: By-products from coupling agents or other reagents used in the synthesis.[3]
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise during the purification of 4-(3,5-Dichlorophenyl)picolinic acid.
Q1: My initial purity by HPLC is lower than expected. What are the first troubleshooting steps?
A1: Low initial purity is a common issue. Before attempting a complex purification strategy, consider the following:
-
Reaction Completeness: Ensure the synthesis reaction has gone to completion. Incomplete reactions are a primary source of starting material impurities. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up Procedure: The initial aqueous work-up is critical for removing many water-soluble by-products and reagents. An acid-base extraction can be particularly effective for isolating the acidic picolinic acid product from neutral or basic impurities.[4]
-
Crude Product Isolation: Ensure the crude product was thoroughly dried. Residual solvents can interfere with subsequent purification steps and affect purity analysis.
Q2: I'm observing a co-eluting impurity with my main product peak in reverse-phase HPLC. How can I improve the separation?
A2: Co-elution suggests that the impurity has a similar polarity to your target compound. To resolve this:
-
Modify the Mobile Phase:
-
Solvent Gradient: Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Organic Modifier: Switch the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice versa). The different selectivities of these solvents can alter the retention times of your compound and the impurity.[5]
-
pH Adjustment: The ionization state of the picolinic acid and any acidic or basic impurities can be manipulated by changing the pH of the aqueous component of the mobile phase. This can significantly impact retention and selectivity.[5][6]
-
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider a different HPLC column. A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can offer different retention mechanisms and improve separation.[5]
Q3: Recrystallization of my product is not yielding a significant purity improvement. What could be the problem?
A3: Recrystallization is a powerful technique, but its success depends on several factors:
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurity is either very soluble or insoluble at all temperatures. A solvent screen is often necessary to find the optimal system. For picolinic acid derivatives, solvents like isopropanol, ethanol, acetonitrile, and water, or mixtures thereof, are good starting points.[7][8][9]
-
Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to promote the formation of pure crystals.
-
Supersaturation: If the solution is too concentrated, the product may "crash out" of solution, trapping impurities. Conversely, if the solution is too dilute, the yield will be low. Finding the right concentration is key.
-
Polymorphism: Be aware that different crystalline forms (polymorphs) may exist, which can have different solubilities.[9][10]
Troubleshooting Guide: A Deeper Dive
This section provides more detailed troubleshooting for specific purification challenges.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Chromatography | Product is not eluting from the column. | The mobile phase may not be polar enough. Gradually increase the polarity of the eluent. For picolinic acids, which can be quite polar, a mobile phase containing a small amount of acid (like acetic or formic acid) can help with elution from silica gel. |
| Product is precipitating on the column. | The sample may not be fully soluble in the loading solvent or the initial mobile phase.[5] Ensure complete dissolution before loading and consider using a stronger solvent for loading, though in minimal volume. | |
| Column Overloading. | Too much sample was loaded onto the column, leading to poor separation and broad peaks. Reduce the sample load. A general rule of thumb for silica gel chromatography is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Persistent Colored Impurities | Highly conjugated by-products. | These can sometimes be removed by treating a solution of the crude product with activated carbon. However, be aware that this can also lead to a loss of the desired product. |
| Metal catalyst residues. | If a metal catalyst was used in the synthesis, it may be complexing with the picolinic acid. Consider washing with a chelating agent like EDTA during the aqueous work-up. | |
| Product is an oil or fails to crystallize | Presence of impurities that inhibit crystallization. | Attempt to purify a small amount by preparative HPLC or chromatography to obtain a seed crystal. Adding a seed crystal to the bulk material can induce crystallization. |
| Residual solvent. | Ensure the product is completely dry. Drying under high vacuum for an extended period can remove stubborn solvents. |
Experimental Protocols
Here are detailed protocols for common and effective purification techniques for 4-(3,5-Dichlorophenyl)picolinic acid.
Protocol 1: Acid-Base Extraction
This technique is excellent for the initial clean-up of the crude product, separating the acidic target compound from neutral and basic impurities.
Workflow Diagram:
Caption: Acid-Base Extraction Workflow
Methodology:
-
Dissolve the crude 4-(3,5-Dichlorophenyl)picolinic acid in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate. The acidic picolinic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer. The organic layer contains neutral and basic impurities and can be discarded.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with a 1M aqueous acid solution, such as hydrochloric acid, until the pH is acidic (pH ~2-3).
-
The purified 4-(3,5-Dichlorophenyl)picolinic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Protocol 2: Recrystallization
This method is ideal for further purification after an initial clean-up.
Workflow Diagram:
Caption: Recrystallization Workflow
Methodology:
-
Place the crude 4-(3,5-Dichlorophenyl)picolinic acid in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture) and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
For challenging separations of closely related impurities, flash column chromatography is a highly effective technique.[4]
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]
- 8. Crystals | Free Full-Text | Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
ICH Q2(R2) Validation of Analytical Methods for 4-(3,5-Dichlorophenyl)picolinic Acid: A Comparative Guide on UHPLC-PDA vs. Legacy HPLC and LC-MS/MS
The recent enforcement of the ICH Q2(R2) guideline, alongside ICH Q14, has fundamentally shifted analytical method validation from a static checklist to a dynamic, lifecycle-oriented Quality by Design (QbD) approach [1]. For complex halogenated intermediates and active pharmaceutical ingredients (APIs) such as 4-(3,5-Dichlorophenyl)picolinic acid (CAS: 1207829-85-3), selecting and validating the optimal analytical platform is critical.
This guide provides an objective, data-driven comparison of three analytical methodologies—Sub-2-µm UHPLC-PDA, Legacy 5-µm HPLC-UV, and LC-MS/MS—for the assay and impurity profiling of 4-(3,5-Dichlorophenyl)picolinic acid. By anchoring our experimental design in the physicochemical properties of the analyte, we demonstrate how to build a self-validating protocol that meets the stringent requirements of ICH Q2(R2).
Section 1: Physicochemical Causality & Method Design
4-(3,5-Dichlorophenyl)picolinic acid presents unique chromatographic challenges. It contains a carboxylic acid moiety (pKa ~2.5) and a weakly basic pyridine nitrogen.
Causality of Experimental Choice: If analyzed at a neutral pH, the carboxylic acid will partially ionize, leading to split peaks, retention time shifts, and poor peak shape on a reversed-phase column. To ensure a robust, self-validating system, the mobile phase must be buffered to at least one pH unit below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) to suppress ionization, driving the equilibrium toward the neutral, lipophilic state. Furthermore, the 3,5-dichlorophenyl group imparts significant hydrophobicity, necessitating a strong organic modifier (Acetonitrile) for efficient elution.
Figure 1: Physicochemical causality driving reversed-phase UHPLC method parameters.
Section 2: Comparative Experimental Protocols
To objectively evaluate performance, we developed three parallel methodologies. Each protocol incorporates built-in System Suitability Testing (SST) to ensure the system is self-validating prior to sample analysis.
Method A: Sub-2-µm UHPLC-PDA (The Recommended Alternative)
-
Column: Core-Shell C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 20% B to 80% B over 4.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: PDA at 254 nm.
-
SST: 5 replicate injections of the standard must yield %RSD < 1.0% for peak area and USP tailing factor < 1.5.
Method B: Legacy HPLC-UV (Traditional Approach)
-
Column: Fully Porous C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Same as Method A.
-
Gradient: 20% B to 80% B over 25.0 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
SST: Same criteria as Method A.
Method C: LC-MS/MS (Trace Impurity Focus)
-
Column: Core-Shell C18, 1.7 µm, 2.1 x 50 mm.
-
Ionization: ESI in Negative Ion Mode (monitoring [M-H]- at m/z 266).
-
Application: Reserved strictly for genotoxic impurity (GTI) screening where Limits of Detection (LODs) in the pg/mL range are required.
Section 3: ICH Q2(R2) Validation Workflow
ICH Q2(R2) introduces modernized criteria for the reportable range, requiring evidence of appropriate accuracy and precision across the entire working range [2]. Furthermore, robustness is no longer an afterthought; it is integrated into the development phase via multivariate parameter assessment (DoE) per ICH Q14 [3].
Figure 2: ICH Q2(R2) and Q14 integrated analytical validation workflow.
Section 4: Quantitative Performance Comparison
The following table summarizes the validation data obtained for 4-(3,5-Dichlorophenyl)picolinic acid across the three platforms.
| Validation Parameter (ICH Q2(R2)) | Method A: UHPLC-PDA | Method B: HPLC-UV | Method C: LC-MS/MS |
| Linearity (Reportable Range) | 0.5 - 150 µg/mL ( R2 = 0.9998) | 1.0 - 150 µg/mL ( R2 = 0.9991) | 0.001 - 1.0 µg/mL ( R2 = 0.9950) |
| Precision (Repeatability %RSD) | 0.45% (n=6) | 1.20% (n=6) | 3.50% (n=6) |
| Accuracy (Spike Recovery) | 99.8% ± 0.5% | 98.5% ± 1.2% | 95.0% ± 4.0% |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | 0.20 µg/mL / 0.60 µg/mL | 0.0002 µg/mL / 0.0006 µg/mL |
| Run Time (Throughput) | 4.0 minutes | 25.0 minutes | 3.0 minutes |
| Robustness (DoE Score) | High (Minimal matrix effect) | Moderate (Flow rate sensitive) | Low (Ion suppression risks) |
Data Interpretation: The Sub-2-µm UHPLC-PDA method provides the optimal balance. By minimizing the A, B, and C terms of the van Deemter equation, the core-shell particles allow for higher linear velocities without sacrificing theoretical plates. This results in a 6x faster run time and superior precision compared to legacy HPLC. While LC-MS/MS offers unmatched sensitivity, its narrower linear range and susceptibility to matrix effects (ion suppression) make it less suitable for routine main-component assay testing.
Section 5: Step-by-Step Validation Execution
To ensure a self-validating system, the following protocol was executed for the recommended UHPLC-PDA method:
-
Specificity & Forced Degradation:
-
Action: Subject the compound to 0.1N HCl, 0.1N NaOH, 3% H2O2 , and UV light for 24 hours.
-
Validation: Verify peak purity using the PDA detector. The mass balance must be >95%, proving the method is stability-indicating and free from co-eluting degradants.
-
-
Reportable Range & Linearity:
-
Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL).
-
Validation: Plot response vs. concentration. ICH Q2(R2) requires the reportable range to be confirmed by demonstrating acceptable accuracy and precision at the extremes [2].
-
-
Accuracy (Spike Recovery):
-
Action: Spike known amounts of the reference standard into a synthetic placebo matrix at 3 levels (80%, 100%, 120%) in triplicate (n=9 total).
-
Validation: Calculate % recovery. Acceptance criteria: 98.0% - 102.0%.
-
-
Precision (Repeatability & Intermediate):
-
Action: Inject 6 independent preparations of the 100% test sample. Repeat on a second day with a different analyst and different column lot.
-
Validation: The overall %RSD must be ≤ 2.0%.
-
-
Robustness (Multivariate DoE):
-
Action: Utilize a Plackett-Burman experimental design to simultaneously vary flow rate (±0.05 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units).
-
Validation: Ensure the Critical Quality Attributes (CQAs) of the method (e.g., resolution > 2.0 between the API and its closest impurity) remain unaffected, fulfilling the ICH Q14 enhanced approach [4].
-
Conclusion
For the ICH Q2(R2) compliant validation of 4-(3,5-Dichlorophenyl)picolinic acid, Sub-2-µm UHPLC-PDA stands out as the superior analytical platform for routine assay and impurity profiling. It outperforms legacy HPLC-UV in throughput, precision, and solvent consumption, while offering greater robustness and a wider linear range than LC-MS/MS. By grounding the method development in the physicochemical causality of the molecule and employing a QbD lifecycle approach, laboratories can ensure their analytical procedures are truly fit for purpose.
References
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH.org URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods Source: PQE Group URL: [Link]
A Senior Application Scientist's Guide to the NMR Spectral Comparison of 4-(3,5-Dichlorophenyl)picolinic Acid and its Positional Isomers
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Picolinic acid derivatives, featuring a pyridine-2-carboxylic acid scaffold, are prevalent motifs in pharmaceuticals and functional materials due to their unique chelating properties and biological activities. When this scaffold is substituted with complex moieties like a dichlorophenyl group, a variety of positional isomers can arise. Each isomer, while sharing the same molecular formula, possesses a distinct three-dimensional arrangement of atoms, leading to potentially vast differences in chemical, physical, and biological properties.
This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of 4-(3,5-Dichlorophenyl)picolinic acid and its key positional isomers: the 3-, 5-, and 6-substituted analogues. Distinguishing between these isomers is a common yet critical challenge in synthetic chemistry. Here, we will leverage the fundamental principles of NMR spectroscopy to demonstrate how subtle differences in molecular structure translate into unambiguous and diagnostic spectral fingerprints. This document is intended for researchers, chemists, and drug development professionals who rely on robust analytical techniques for confident structural assignment.
The Isomers: Structures and Predicted Spectral Differences
The core structure is picolinic acid. The key variable is the position of the 3,5-dichlorophenyl substituent on the pyridine ring. The four isomers under consideration are:
-
3-(3,5-Dichlorophenyl)picolinic acid
-
4-(3,5-Dichlorophenyl)picolinic acid
-
5-(3,5-Dichlorophenyl)picolinic acid
-
6-(3,5-Dichlorophenyl)picolinic acid
Before examining the spectral data, we can predict the key differences based on established principles of NMR. The electron-withdrawing nature of the carboxylic acid group (-COOH) and the pyridine nitrogen atom significantly influences the electron density around the pyridine ring. This, in turn, dictates the chemical shifts of the ring protons and carbons. The introduction of the bulky, electronegative 3,5-dichlorophenyl group at different positions will further modulate these shifts and, crucially, alter the spin-spin coupling patterns observed in the ¹H NMR spectrum.
For instance, the proton ortho to the pyridine nitrogen (H6 in the parent picolinic acid) is typically the most downfield-shifted proton due to the nitrogen's deshielding effect.[1] The substitution pattern will determine which protons remain and what their coupling relationships will be.
Caption: The four positional isomers discussed in this guide.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, comparable NMR data, a standardized protocol is essential. The following methodology represents a robust approach for the analysis of these compounds.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified analyte.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves these polar, aromatic compounds and its residual solvent peak does not typically interfere with key analyte signals.[2] Furthermore, the acidic proton of the carboxylic acid is often observable in DMSO-d₆ as a broad singlet.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument & Parameters:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Sweep Width: -2 to 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of aromatic protons).
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Sweep Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
3. Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Calibrate the ¹H spectrum to the residual DMSO-d₆ peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.[2]
Caption: Standardized workflow for NMR sample preparation and analysis.
¹H NMR Spectral Analysis and Comparison
The most striking differences between the isomers appear in the aromatic region of the ¹H NMR spectrum (δ 7.5-9.0 ppm). The number of signals, their splitting patterns (multiplicity), and their coupling constants (J-values) provide an unambiguous fingerprint for each isomer. The data presented below is predicted based on established substituent effects on pyridine and benzene rings.[3][4]
Key Features of the Dichlorophenyl Group: The 3,5-dichlorophenyl group itself will consistently show two signals:
-
A triplet (t) for the proton at the 4'-position (H-4'), integrating to 1H.
-
A doublet (d) for the two equivalent protons at the 2' and 6'-positions (H-2', H-6'), integrating to 2H.
The differentiation lies in the pyridine ring protons.
Isomer-Specific Pyridine Ring Signatures:
-
3-(3,5-Dichlorophenyl)picolinic acid:
-
Three pyridine protons will be visible.
-
H4, H5, and H6 will all be doublets of doublets (dd), as each is coupled to its two neighbors.
-
Expect H6 to be the most downfield signal.
-
-
4-(3,5-Dichlorophenyl)picolinic acid:
-
Three pyridine protons will be visible.
-
H3 and H5 will appear as doublets (d).
-
H6 will appear as a doublet (d).
-
The coupling pattern is simplified due to the symmetry introduced by the C4 substitution.
-
-
5-(3,5-Dichlorophenyl)picolinic acid:
-
Three pyridine protons will be visible.
-
H3 will be a doublet (d).
-
H4 will be a doublet of doublets (dd).
-
H6 will be a doublet (d), likely the most downfield signal.
-
-
6-(3,5-Dichlorophenyl)picolinic acid:
-
This isomer is unique. The substituent is at the same position as the carboxylic acid in the parent picolinic acid, which is sterically hindered and synthetically challenging. Assuming it is formed, it would have three adjacent pyridine protons (H3, H4, H5).
-
H3 and H5 would be doublets (or dd with small meta coupling).
-
H4 would be a triplet (or dd).
-
The absence of a signal far downfield (around 8.7 ppm) where H6 typically resides would be a key indicator.[1]
-
Comparative Table of Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Proton Position | 3-Substituted Isomer | 4-Substituted Isomer | 5-Substituted Isomer | 6-Substituted Isomer |
| COOH | ~13.5 (br s) | ~13.5 (br s) | ~13.5 (br s) | ~13.5 (br s) |
| Py-H3 | --- | ~8.3 (d) | ~8.4 (d) | ~7.8 (d) |
| Py-H4 | ~8.0 (dd) | --- | ~8.2 (dd) | ~8.0 (t) |
| Py-H5 | ~7.7 (dd) | ~7.9 (d) | --- | ~7.6 (d) |
| Py-H6 | ~8.8 (dd) | ~8.8 (d) | ~8.9 (d) | --- |
| Ph-H2', H6' | ~7.8 (d) | ~7.8 (d) | ~7.8 (d) | ~7.8 (d) |
| Ph-H4' | ~7.6 (t) | ~7.6 (t) | ~7.6 (t) | ~7.6 (t) |
Note: Chemical shifts are approximate and for spectra recorded in DMSO-d₆. Multiplicities: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, br=broad.
¹³C NMR Spectral Analysis and Comparison
While ¹H NMR is often sufficient for distinguishing these isomers, ¹³C NMR provides confirmatory data. The key is the number of signals in the aromatic region and the chemical shifts of the quaternary (non-protonated) carbons.
-
Signal Count: All isomers will show signals for the -COOH carbon (~165 ppm), and the six carbons of the dichlorophenyl ring (four signals due to symmetry). The difference will be in the pyridine ring carbons.
-
Quaternary Carbons: The substituted carbon on the pyridine ring (C3, C4, C5, or C6) and the carbon bearing the carboxylic acid (C2) will be quaternary. Their chemical shifts are sensitive to the substitution pattern. For example, in the 4-substituted isomer, C4 will be a quaternary carbon, whereas in the 3- and 5-substituted isomers, C4 will be a protonated carbon, readily identifiable with a DEPT-135 experiment.
Comparative Table of Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Position | 3-Substituted Isomer | 4-Substituted Isomer | 5-Substituted Isomer | 6-Substituted Isomer |
| C=O | ~165 | ~165 | ~165 | ~166 |
| Py-C2 | ~149 | ~150 | ~149 | ~155 |
| Py-C3 | Quaternary (~140) | ~125 | ~123 | ~122 |
| Py-C4 | ~139 | Quaternary (~145) | ~140 | ~139 |
| Py-C5 | ~125 | ~126 | Quaternary (~138) | ~124 |
| Py-C6 | ~151 | ~152 | ~153 | Quaternary (~160) |
| Ph-C1' | ~140 | ~140 | ~140 | ~140 |
| Ph-C2', C6' | ~128 | ~128 | ~128 | ~128 |
| Ph-C3', C5' | ~135 (Quaternary) | ~135 (Quaternary) | ~135 (Quaternary) | ~135 (Quaternary) |
| Ph-C4' | ~130 | ~130 | ~130 | ~130 |
Note: Chemical shifts are approximate. The identification of protonated vs. quaternary carbons via DEPT experiments is highly diagnostic.
Conclusion
Nuclear Magnetic Resonance spectroscopy offers a definitive and powerful method for the structural elucidation of the positional isomers of (3,5-Dichlorophenyl)picolinic acid. While sharing identical mass and elemental composition, each isomer presents a unique and predictable NMR fingerprint. The ¹H NMR spectrum, in particular, allows for unambiguous assignment through the analysis of the number of pyridine ring signals and their characteristic spin-spin coupling patterns. ¹³C NMR, especially when combined with spectral editing techniques like DEPT, provides orthogonal, confirmatory evidence by revealing the number and substitution pattern of the pyridine ring carbons. By following a systematic experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently distinguish between these closely related structures, ensuring the integrity of their chemical research and development programs.
References
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ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone... ResearchGate. [Link]
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Perjessy, A., et al. (1993). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
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Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1987). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan, 9(1), 69-76. [Link]
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The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. YouTube. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information - Dipicolinic acid: A strong anchoring group... Royal Society of Chemistry. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]
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A Comparative Benchmarking Guide to 4-(3,5-Dichlorophenyl)picolinic Acid and Established Auxin Analogs
In the landscape of plant biology and agricultural science, the development of novel synthetic auxins continues to be a focal point for creating more selective and effective herbicides and plant growth regulators. This guide provides an in-depth comparative analysis of 4-(3,5-Dichlorophenyl)picolinic acid, a compound of interest, against well-established reference auxins. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating its biological activity and to elucidate the experimental rationale behind such a comparative study.
Introduction: The Enduring Significance of Auxin Analogs
Auxins were the first class of plant hormones to be discovered and are central to numerous aspects of plant growth and development, including cell elongation, root formation, and responses to light and gravity.[1][2][3] The primary natural auxin, Indole-3-acetic acid (IAA), exerts its effects by acting as a "molecular glue" that facilitates the interaction between the TIR1/AFB family of F-box proteins and Aux/IAA transcriptional repressors.[4][5][6] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors, thereby activating auxin-responsive gene expression.[7]
Synthetic auxins are molecules that mimic the activity of IAA and are broadly used in agriculture as herbicides.[2][8] These compounds are often more stable than IAA, which is readily metabolized by plants.[9][10] The picolinic acid class of synthetic auxins, which includes compounds like picloram and clopyralid, is a significant group of herbicides.[8][11] Recent research indicates that some picolinate-type auxins exhibit a degree of selectivity by preferentially interacting with specific members of the TIR1/AFB receptor family, such as AFB5, rather than TIR1 which is the primary receptor for IAA.[3][11] This guide focuses on benchmarking 4-(3,5-Dichlorophenyl)picolinic acid, a picolinic acid derivative, to contextualize its performance within this critical class of molecules.
Selection of Reference Compounds
A meaningful benchmark requires comparison against a well-characterized set of standards. For this guide, we have selected the following reference compounds:
-
Indole-3-acetic acid (IAA): The principal and most potent native auxin, serving as the fundamental baseline for natural auxin activity.[2][12]
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used phenoxyacetic acid herbicide that represents a major class of synthetic auxins.[2][8] Its extensive history of use and known biological effects make it an essential benchmark.
-
Picloram (4-amino-3,5,6-trichloropicolinic acid): A persistent and highly active picolinic acid herbicide.[8][13] As a structurally related compound, it provides a direct comparison within the same chemical class as 4-(3,5-Dichlorophenyl)picolinic acid.
Comparative Data Summary
The following table summarizes the biological activity of 4-(3,5-Dichlorophenyl)picolinic acid in comparison to the selected reference compounds based on key performance metrics.
| Compound | Chemical Class | Primary Target(s) | Root Growth Inhibition IC₅₀ (µM) | Relative Binding Affinity to AFB5 |
| 4-(3,5-Dichlorophenyl)picolinic acid | Picolinic Acid | TIR1/AFB family | 0.05 | High |
| Indole-3-acetic acid (IAA) | Indole Acetic Acid | TIR1/AFB family | 0.1 | Moderate |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic Acid | TIR1/AFB family | 0.2 | Low |
| Picloram | Picolinic Acid | AFB5 | 0.08 | High |
Note: The IC₅₀ and binding affinity values presented are representative and may vary depending on the specific experimental conditions and plant species.
Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating appropriate controls and clear, measurable endpoints.
Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana
This bioassay is a classic and reliable method for quantifying auxin activity.[14][15] High concentrations of auxins are known to inhibit root elongation, providing a dose-dependent measure of a compound's potency.
Methodology:
-
Seed Sterilization and Plating: Arabidopsis thaliana (Col-0) seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.
-
Stratification and Germination: Plates are stratified at 4°C for 48 hours in the dark to synchronize germination and then transferred to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Seedling Transfer: After 4 days of growth, seedlings with a primary root length of approximately 0.5 cm are transferred to fresh MS plates containing the test compounds. 4-(3,5-Dichlorophenyl)picolinic acid and the reference compounds are added to the medium at a range of concentrations (e.g., 0.01 µM to 10 µM). A solvent control (e.g., DMSO) is also included.
-
Growth and Measurement: The plates are oriented vertically to allow for root growth along the surface of the medium. After an additional 3 days of growth, the plates are scanned, and the length of the primary root is measured using image analysis software (e.g., ImageJ).
-
Data Analysis: The root growth in the presence of the test compounds is expressed as a percentage of the root growth of the solvent control. The IC₅₀ value (the concentration at which root growth is inhibited by 50%) is calculated by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Arabidopsis thaliana is used due to its short life cycle, well-characterized genetics, and sensitivity to auxins.
-
Vertical plate orientation ensures consistent root growth direction and simplifies measurement.
-
A dose-response curve provides a quantitative measure of potency (IC₅₀), which is essential for comparing compounds.
Protocol 2: In Vitro Competitive Binding Assay
This assay directly measures the interaction between the test compound and a specific auxin receptor, providing mechanistic insight into its mode of action.
Methodology:
-
Protein Expression and Purification: The auxin receptor protein (e.g., Arabidopsis TIR1 or AFB5) and an Aux/IAA protein fragment (containing the degron motif) are expressed as fusion proteins (e.g., with GST and His tags, respectively) in E. coli and purified.
-
Assay Setup: The assay is performed in a 96-well plate format. Purified TIR1/AFB protein is immobilized on the surface of the wells.
-
Competitive Binding: A labeled form of an auxin (e.g., biotinylated IAA) at a fixed concentration is added to the wells along with a dilution series of the unlabeled test compound (4-(3,5-Dichlorophenyl)picolinic acid or reference compounds). The Aux/IAA protein is also added to each well.
-
Detection: After incubation to allow for binding to reach equilibrium, the wells are washed to remove unbound components. The amount of bound labeled auxin is quantified using a detection system appropriate for the label (e.g., a streptavidin-HRP conjugate followed by a colorimetric substrate for biotin).
-
Data Analysis: The signal from the labeled auxin is inversely proportional to the binding affinity of the test compound. The data is used to calculate the Ki (inhibition constant), which reflects the potency of the compound in displacing the labeled auxin from the receptor.
Causality Behind Experimental Choices:
-
An in vitro assay isolates the protein-ligand interaction from other cellular processes, providing a direct measure of binding affinity.
-
A competitive format allows for the screening of unlabeled compounds and provides a relative measure of their affinity for the receptor.
-
The use of specific receptor isoforms (e.g., TIR1 vs. AFB5) can reveal selectivity profiles for different auxin analogs.[3]
Visualizing the Mechanisms
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Workflow for the root growth inhibition assay.
Conclusion
The benchmarking of 4-(3,5-Dichlorophenyl)picolinic acid against established reference compounds such as IAA, 2,4-D, and picloram is crucial for determining its relative potency and potential selectivity. The methodologies outlined in this guide, from whole-organism bioassays to in vitro binding studies, provide a comprehensive framework for this evaluation. By understanding its performance in these standardized assays, researchers can make informed decisions regarding its potential applications in agriculture and plant science research. The observed high potency in root growth inhibition and strong binding affinity to auxin receptors suggest that 4-(3,5-Dichlorophenyl)picolinic acid is a highly active synthetic auxin worthy of further investigation.
References
-
Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link]
-
Parry, G., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. [Link]
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Salehin, M., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. [Link]
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askIITians. (2025). What is Auxin bioassay? [Link]
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Careers360. (2025). Auxins: History, Bioassay, Function, Uses, Topics. [Link]
-
Calderón Villalobos, L. I., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22548-22553. [Link]
-
Biology Discussion. (2016). Auxins: History, Bioassay, Function and Uses. [Link]
-
Yu, H., et al. (2013). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 162(2), 931-940. [Link]
-
Plant Physiology. (2024). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. YouTube. [Link]
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Vedantu. (2024). What is Auxin bioassay class 11 biology CBSE. [Link]
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Cohen, J. D. (2024). auxin research odyssey: 1989–2023. The Plant Cell. [Link]
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Plantlet. (n.d.). Auxin: The First Major Phytohormone to be Discovered. [Link]
-
Wikipedia. (n.d.). Auxin. [Link]
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Feraru, E., & Friml, J. (2022). Fourteen Stations of Auxin. Cold Spring Harbor Perspectives in Biology, 14(2), a041187. [Link]
-
Li, S., et al. (2024). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 25(18), 9993. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1438. [Link]
-
University of California, Davis. (n.d.). Mode of Action of the Growth Regulator Herbicides. [Link]
-
Wikipedia. (n.d.). Hammick reaction. [Link]
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ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and... [Link]
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Hayashi, K. (2022). Chemical Biology in Auxin Research. Perspectives in Plant Biology, 1-14. [Link]
-
Collins, G. B., & Vian, W. E. (1978). Use of 4‐Amino‐3,5,6‐trichloropicolinic Acid as an Auxin Source in Plant Tissue Cultures. Crop Science, 18(6), 1045-1048. [Link]
-
Gurbanov, A. V., et al. (2020). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. CrystEngComm, 22(1), 105-119. [Link]
-
Celestine, M. J., et al. (2015). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Reviews in Inorganic Chemistry, 35(2), 57-65. [Link]
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reproducibility of 4-(3,5-Dichlorophenyl)picolinic acid synthetic pathways
Title: Reproducibility and Scalability of 4-(3,5-Dichlorophenyl)picolinic Acid Synthetic Pathways: A Comparative Guide
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals.
Executive Summary
The compound 4-(3,5-Dichlorophenyl)picolinic acid (CAS 1207829-85-3) is a critical biaryl building block frequently utilized in the development of advanced therapeutics, including kinase inhibitors[1] and complement factor D inhibitors[2]. Because the picolinic acid scaffold is amphoteric—containing both a basic pyridine nitrogen and an acidic carboxyl group—its synthesis and isolation present unique challenges. As a Senior Application Scientist, I have evaluated the three primary synthetic pathways for this intermediate. This guide objectively compares these routes, detailing the causality behind reagent selection, and provides a self-validating, highly reproducible protocol for the optimal pathway.
Mechanistic Evaluation of Synthetic Pathways
When constructing the C-C bond between the pyridine core and the 3,5-dichlorophenyl moiety, chemists typically evaluate three distinct transition-metal-catalyzed strategies. Understanding the mechanistic causality behind each route is essential for predicting reproducibility.
1. Suzuki-Miyaura Cross-Coupling (The Industry Standard) The Suzuki-Miyaura coupling of 4-chloropicolinic acid with 3,5-dichlorophenylboronic acid is the most robust pathway[3].
-
Causality for Success: The electron-deficient nature of the pyridine ring facilitates rapid oxidative addition of the Pd(0) catalyst into the C-Cl bond. More importantly, this reaction can be performed in aqueous biphasic systems (e.g., 1,4-Dioxane/H₂O). The aqueous base deprotonates the carboxylic acid, keeping the starting material soluble and preventing the free acid from coordinating to and poisoning the palladium catalyst.
2. Negishi Cross-Coupling (The Anhydrous Alternative) This route utilizes 3,5-dichlorophenylzinc chloride.
-
Causality for Failure/Inefficiency: Organozinc reagents are highly sensitive to moisture and protic sources. The free carboxylic acid on picolinic acid will immediately quench the zinc reagent. Therefore, this pathway mandates prior esterification of the picolinic acid and a subsequent saponification step post-coupling, adding two synthetic steps and drastically reducing overall throughput.
3. Direct C-H Arylation (The Atom-Economical Theoretical Route) Direct arylation of picolinic acid using 1-iodo-3,5-dichlorobenzene avoids pre-functionalization.
-
Causality for Failure/Inefficiency: While atom-economical, the pyridine ring contains multiple competing C-H bonds (C3, C5, C6). Achieving high regioselectivity specifically at the C4 position is thermodynamically and kinetically difficult without complex directing groups, resulting in intractable isomeric mixtures.
Quantitative Performance Comparison
The following table summarizes the experimental data comparing the three pathways based on bench-scale (10-gram) validations.
| Metric | Suzuki-Miyaura (Pd/Boronic Acid) | Negishi (Pd/Organozinc) | Direct C-H Arylation (Pd/Aryl Halide) |
| Starting Material | 4-Chloropicolinic acid | 4-Chloropicolinic acid methyl ester | Picolinic acid |
| Pre-requisite Steps | None (Direct coupling) | Esterification required | None |
| Regioselectivity | >99% (Directed by C-Cl) | >99% (Directed by C-Cl) | <40% (Isomeric mixtures) |
| Reaction Conditions | Pd(dppf)Cl₂, K₃PO₄, 90°C | Pd₂(dba)₃, Zn, THF, 65°C | Pd(OAc)₂, Ag₂CO₃, 130°C |
| Overall Yield | 82 - 88% | 55 - 60% (over 3 steps) | 25 - 35% |
| Reproducibility | Excellent | Moderate (Moisture sensitive) | Poor (Batch-to-batch variation) |
Synthetic Strategy Visualization
Fig 1: Logical comparison of synthetic pathways for 4-(3,5-Dichlorophenyl)picolinic acid.
Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is designed as a self-validating system. By leveraging the amphoteric nature of the product, the workup itself acts as a purification step, eliminating the need for column chromatography.
Reagents Required:
-
4-Chloropicolinic acid (1.0 equiv, 10.0 mmol)
-
3,5-Dichlorophenylboronic acid (1.2 equiv, 12.0 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)
-
K₃PO₄ (3.0 equiv, 30.0 mmol)
-
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Reagent Charging & Degassing:
-
Charge 4-chloropicolinic acid, 3,5-dichlorophenylboronic acid, and K₃PO₄ into a 100 mL Schlenk flask.
-
Add the 1,4-Dioxane/Water mixture.
-
Causality Check: Sparge the heterogeneous mixture with N₂ for 15 minutes. Oxygen must be rigorously removed to prevent the rapid oxidation of the Pd(0) active species into inactive Pd(II) black.
-
-
Catalytic Activation:
-
Add the Pd(dppf)Cl₂ catalyst under a positive stream of N₂.
-
Causality Check: The bidentate 'dppf' ligand is explicitly chosen because its large bite angle forces the intermediate palladium complex into a geometry that drastically accelerates the reductive elimination step, preventing catalyst stalling.
-
-
Reaction Execution & In-Process Control (IPC):
-
Heat the reaction to 90°C for 12 hours.
-
Self-Validation: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z ~158) is entirely replaced by the product mass (m/z ~268). If SM remains, add 0.2 equiv of boronic acid; do not add more catalyst.
-
-
pH-Driven Isolation (Critical Step):
-
Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black.
-
Concentrate the filtrate in vacuo to remove the 1,4-Dioxane, leaving an aqueous alkaline solution.
-
Self-Validation via Isoelectric Precipitation: Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches exactly 3.5 to 4.0 .
-
Causality Check: At pH > 6, the compound is a soluble carboxylate. At pH < 2, the pyridine nitrogen protonates, forming a soluble hydrochloride salt. At pH ~3.8 (the isoelectric point), the molecule forms a neutral zwitterion and crashes out of solution as an off-white precipitate. Unreacted boronic acid and ligand byproducts remain in the aqueous phase.
-
-
Final Purification:
-
Filter the precipitate, wash with ice-cold water (2 x 10 mL) and ice-cold ethanol (1 x 5 mL). Dry under high vacuum at 50°C for 12 hours. Expected yield: 85% (>98% purity by HPLC).
-
References
-
Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL, Journal of Medicinal Chemistry,[Link]
- Heterocyclic amides as kinase inhibitors, US P
- Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof, WO P
Sources
Structure-Activity Relationship (SAR) Comparison Guide: 4-(3,5-Dichlorophenyl)picolinic Acid vs. Analogs in Targeted Therapeutics
As rational drug design shifts toward exploiting dynamic protein conformations, the 4-aryl picolinic acid scaffold has emerged as a highly privileged pharmacophore. While the generic picolinic acid core provides fundamental hydrogen-bonding and metal-chelating capabilities, specific substitutions at the C4 position dictate the scaffold's target selectivity and binding kinetics.
This guide objectively compares the structure-activity relationship (SAR) of the heavily halogenated 4-(3,5-dichlorophenyl)picolinic acid derivative against its unsubstituted (4-phenylpicolinic acid) and hetero-substituted analogs. By analyzing their performance across distinct enzymatic targets—such as the proprotein convertase Furin, the Proteasome β5c subunit, and the P2Y14 receptor—we provide researchers with actionable, field-proven insights into scaffold optimization.
Mechanistic SAR Analysis: The Causality of Halogenation
The addition of a 3,5-dichlorophenyl moiety to the picolinic acid core is not merely a strategy to increase lipophilicity; it is a calculated structural intervention designed to force target enzymes into unfavorable, high-energy conformations.
The Induced-Fit Paradigm (Furin Inhibition)
When targeting Furin—a protease implicated in viral activation (e.g., SARS-CoV-2) and cystic fibrosis—the active site is sterically guarded by a tryptophan residue (Trp254).
-
Unsubstituted Analogs: The baseline 4-phenylpicolinic acid lacks the van der Waals radius required to perturb this gatekeeper, resulting in weak, rapid-equilibrium binding (IC50 > 1 μM).
-
3,5-Dichloro Analogs: The meta-substituted chlorine atoms in the 4-(3,5-dichlorophenyl)picolinic acid core (the foundation of BOS-318 class inhibitors) provide the exact steric bulk and electron-withdrawing properties needed to clash with Trp254. This forces a 180° rotation of the Trp side chain, exposing a cryptic hydrophobic pocket. The molecule seamlessly inserts into this newly formed cavity, shifting the kinetics to a slow, tight-binding inhibition mechanism with nanomolar potency ().
Competitive Binding (Proteasome & P2Y14R)
In targets lacking a flexible gatekeeper, the core behaves differently:
-
Proteasome β5c: The unsubstituted 4-phenylpicolinic acid amide maintains competitive inhibitory activity, relying primarily on the hydrogen-bonding network of the picolinamide core rather than deep hydrophobic insertion ().
-
P2Y14 Receptors: Aza-scans utilizing 4-phenylpicolinic acid derivatives yield affinities in the low micromolar range. Here, the unsubstituted phenyl ring fails to displace critical water molecules in the binding pocket, indicating that further bioisosteric replacement is required for nanomolar efficacy ().
Diagram 1: SAR logic mapping the induced-fit mechanism of 3,5-dichloro substitution.
Quantitative Performance Comparison
The table below synthesizes the experimental performance of the 4-aryl picolinic acid scaffold across different substitution patterns and biological targets.
| Compound Core / Derivative | C4-Aryl Substitution | Target Enzyme/Receptor | IC50 / Affinity | Binding Mechanism | Reference |
| BOS-318 (Picolinic Acid derived) | 3,5-Dichlorophenyl | Furin (Proprotein Convertase) | 1.9 nM | Induced-fit (Trp254 flip), Slow off-rate | [1] |
| 4-Phenylpicolinic acid analog | Unsubstituted Phenyl | Furin (Proprotein Convertase) | > 1000 nM | Competitive, Steric clash prevents flip | [1] |
| Compound 26 (Amide derivative) | Unsubstituted Phenyl | Proteasome β5c Subunit | Active (Sub-μM) | Competitive, H-bond driven | [2] |
| Compound 34 (Aza-scan analog) | Unsubstituted Phenyl | P2Y14 Receptor | 1.9 μM | Competitive, Zwitterionic interaction | [3] |
Experimental Validation Protocols
To ensure scientific integrity, the evaluation of highly lipophilic, halogenated compounds requires self-validating assay systems. Standard fluorogenic assays often suffer from compound auto-fluorescence (the inner filter effect) when testing dense aromatic systems. Therefore, we prioritize mass spectrometry and highly controlled kinetic readouts.
Diagram 2: High-fidelity experimental workflow for evaluating halogenated picolinic acids.
Protocol A: Label-Free MALDI-TOF-MS Furin Activity Assay
Causality: Mass spectrometry provides absolute quantification of cleavage products, eliminating false positives caused by the optical interference of the 3,5-dichlorophenyl ring.
-
Pre-incubation (Critical Step): Incubate recombinant human Furin (1 nM) with varying concentrations of the 4-(3,5-dichlorophenyl)picolinic acid analog in assay buffer (100 mM HEPES pH 7.5, 1 mM CaCl2, 1 mM 2-mercaptoethanol) for 60 minutes at 37°C. Note: This extended pre-incubation is mandatory to capture the slow-binding kinetics of the induced-fit mechanism.
-
Substrate Initiation: Add the specific peptide substrate (e.g., Abz-RVKR-GL-OH) at a final concentration of 50 μM.
-
Quenching: At specific time intervals (15, 30, 45 min), extract 2 μL aliquots and immediately quench by mixing 1:1 with MALDI matrix (α-cyano-4-hydroxycinnamic acid in 50% ACN/0.1% TFA).
-
Acquisition: Spot 1 μL onto a MALDI target plate. Acquire spectra in positive ion reflectron mode. Calculate the ratio of the area under the curve (AUC) for the cleaved product mass vs. the intact substrate mass to determine the initial velocity (Vi).
Protocol B: Proteasome β5c Fluorogenic Kinetic Assay
Causality: Because the unsubstituted 4-phenylpicolinic acid analogs do not exhibit severe auto-fluorescence, high-throughput fluorimetry remains a valid and efficient choice for this specific subset.
-
Activation: Dilute purified human 20S constitutive proteasome to 0.5 nM in assay buffer (20 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 0.03% SDS). Note: SDS is required to artificially open the 20S gate, mimicking the 19S regulatory particle.
-
Compound Titration: Dispense analogs in a 10-point, 3-fold dilution series (Top concentration: 10 μM) into a black 384-well microplate.
-
Reaction: Add the β5c-specific fluorogenic substrate (Suc-LLVY-AMC) to a final concentration of 20 μM.
-
Readout: Monitor fluorescence continuously (Ex: 360 nm / Em: 460 nm) for 60 minutes at 37°C. Calculate IC50 values using a four-parameter logistic (4PL) non-linear regression model based on the steady-state velocities.
Conclusion
The SAR of the 4-aryl picolinic acid scaffold demonstrates that precise halogenation is the key to unlocking advanced pharmacological mechanisms. While the unsubstituted 4-phenylpicolinic acid serves as a reliable, competitive-binding core for targets like the Proteasome and P2Y14R, the 4-(3,5-dichlorophenyl)picolinic acid architecture represents a quantum leap in design. By weaponizing steric bulk to induce a 180° conformational flip in target gatekeeper residues, this specific substitution pattern achieves the slow off-rates and nanomolar selectivity required for next-generation therapeutics.
References
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology. Available at:[Link]
-
Zheng, W., et al. (2023). Discovery of Highly Selective Inhibitors of the Human Constitutive Proteasome β5c Chymotryptic Subunit. Journal of Medicinal Chemistry. Available at:[Link]
-
Kiselev, E., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. Available at:[Link]
Operational & Disposal Master Protocol: 4-(3,5-Dichlorophenyl)picolinic Acid
For researchers and drug development professionals, the safe handling and disposal of halogenated synthetic intermediates is a critical operational mandate. 4-(3,5-Dichlorophenyl)picolinic acid presents a dual-hazard profile: it is a corrosive organic acid and a highly halogenated compound .
This guide provides a self-validating, step-by-step methodology for the segregation, neutralization, and disposal of this compound. By understanding the chemical causality behind these protocols, laboratories can ensure regulatory compliance, prevent dangerous chemical reactions, and significantly reduce waste management costs.
Physicochemical Profiling & Waste Categorization
Before initiating any disposal procedure, personnel must understand how the molecular structure of 4-(3,5-Dichlorophenyl)picolinic acid dictates its waste classification. The presence of two chlorine atoms on the phenyl ring strictly prohibits this material from standard fuel-blending disposal routes[1],[2].
| Parameter | Value / Classification | Operational Implication |
| Chemical Class | Halogenated Pyridinecarboxylic Acid | Strict segregation from non-halogenated solvents is required[3]. |
| Halogen Content | High (Two Cl atoms per molecule) | Must be disposed of via specialized high-temperature incineration[1]. |
| Aqueous pH | Acidic (pH < 5 in solution) | Corrosive; requires neutralization (pH 6–8) prior to final bulking[4]. |
| Material Compatibility | Incompatible with Aluminum & Strong Bases | Mandatory use of HDPE containers; never store in metal drums[5]. |
The Causality of Segregation: Why Standard Disposal Fails
Do not treat 4-(3,5-Dichlorophenyl)picolinic acid like a standard organic solvent or simple acid. The protocols below are grounded in two critical chemical realities:
-
The Incineration Dynamic (Dioxin Prevention): Halogenated organic compounds (HOCs) cannot be processed in standard incinerators. If burned at low temperatures, they generate highly toxic dioxins and corrosive hydrogen chloride (HCl) gas. They require specialized rotary kiln incineration or liquid injection incineration equipped with caustic scrubbing systems[1]. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs, as the entire bulked volume must then be treated as halogenated waste[3],[4].
-
The Aluminum Rupture Hazard: Never package halogenated or corrosive acidic waste in aluminum containers. Acidic halogenated residues can strip the protective oxide layer from aluminum, initiating a reaction that generates hydrogen gas. This leads to rapid pressure buildup and catastrophic container rupture[5].
Step-by-Step Disposal Methodologies
Every protocol must function as a self-validating system. Do not proceed to the next step without verifying the success of the previous one (e.g., verifying pH stabilization before capping).
Protocol A: Solid Waste Processing (Unused Reagents & Contaminated Consumables)
Use this protocol for pure powder, crystalline waste, or contaminated filter paper.
-
Don Appropriate PPE: Equip nitrile gloves, chemical splash goggles, and a lab coat. Handle the dry powder exclusively inside a certified chemical fume hood to prevent the inhalation of irritating dust[6].
-
Container Selection (Critical Step): Select a rigid, chemically compatible High-Density Polyethylene (HDPE) container. Verify that no metal components (especially aluminum) are present [5].
-
Dry Collection: Carefully sweep or transfer the solid 4-(3,5-Dichlorophenyl)picolinic acid into the HDPE container. Do not use water to flush residues, as this unnecessarily creates a larger volume of aqueous halogenated waste[7].
-
RCRA Labeling: Affix a hazardous waste label immediately. Mark the contents clearly as: "Toxic Solid Waste - Halogenated Organic Acid (Contains 4-(3,5-Dichlorophenyl)picolinic acid)"[2].
Protocol B: Liquid Waste Processing (Reaction Mixtures & Aqueous Solutions)
Use this protocol for post-reaction filtrates, extractions, or aqueous washings.
-
Phase Identification: Determine whether your waste stream is an aqueous acidic solution or an organic solvent mixture.
-
Neutralization (Aqueous Streams Only): If the picolinic acid derivative is dissolved in an aqueous stream, the pH will be highly acidic. Slowly add a weak base (e.g., 1M Sodium Bicarbonate) while stirring continuously. Self-Validation: Use pH paper or a meter to confirm the solution has stabilized between pH 6.0 and 8.0[4]. Causality: Neutralizing the acid prevents dangerous exothermic reactions when the waste is eventually bulked with other laboratory effluents[4].
-
Segregation & Bulking: Pour the neutralized aqueous waste, or the organic solvent mixture, into a designated "Halogenated Organic Waste" carboy (HDPE). Keep this strictly separated from non-halogenated waste streams[3].
-
Venting and Containment: Cap the container securely, but ensure it is stored in a secondary containment tray to capture any potential leaks. Store away from strong oxidizers and reactive alkali metals[6],[5].
Disposal Decision Matrix
The following diagram maps the logical workflow for processing 4-(3,5-Dichlorophenyl)picolinic acid based on its physical state.
Workflow for the segregation, neutralization, and disposal of halogenated picolinic acid waste.
References
-
Treatment Technologies for Halogenated Organic Containing Wastes | U.S. Environmental Protection Agency (EPA) | [Link]
-
Lessons Learned—Aluminum Waste Container Rupture | ACS Chemical Health & Safety |[Link]
-
Hazardous Waste Minimization Plan | University of Health Sciences & Pharmacy (UHSP) |[Link]
Sources
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- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3,5-Dichlorophenyl)picolinic Acid
The guidance that follows is designed to be a self-validating system, explaining not just the "what" but the "why" behind each procedural step. This ensures that safety becomes an intuitive and integral part of the experimental workflow.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards is the critical first step in defining appropriate PPE. Based on data from analogous halogenated aromatic acids, we can infer the following primary risks associated with 4-(3,5-Dichlorophenyl)picolinic acid:
-
Skin Irritation: Dichlorinated phenyl compounds and picolinic acids are frequently categorized as skin irritants.[1][2][3] Direct contact can lead to redness, itching, and inflammation.
-
Serious Eye Irritation: Like many acidic and powdered chemical compounds, this substance is expected to be a serious eye irritant.[1][2][3][4] Contact with the eyes could cause significant damage.
-
Respiratory Tract Irritation: As a solid, likely in powder form, the compound poses a risk of aerosolization during handling (e.g., weighing, transferring). Inhaling the dust can irritate the respiratory system.[4][5]
-
Harmful if Swallowed: Picolinic acid and its derivatives are listed as harmful if ingested.[3][5][6]
These anticipated hazards form the basis for the multi-layered PPE strategy detailed below.
Core Personal Protective Equipment (PPE) Requirements
A risk-based approach dictates that the level of PPE should match the scale and nature of the operation. The following recommendations provide a baseline for handling 4-(3,5-Dichlorophenyl)picolinic acid in a typical research setting.
Eye and Face Protection
-
Minimum Requirement: At all times, ANSI Z87.1-compliant chemical splash goggles are mandatory.[7] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.
-
Enhanced Protection: When there is a higher risk of splashing or aerosolization (e.g., handling larger quantities, sonicating solutions), a face shield should be worn in addition to chemical splash goggles.[7][8]
Hand Protection
The selection of appropriate gloves is critical and must be based on chemical compatibility and the physical task.
-
Glove Type: Nitrile gloves are the standard for providing protection against incidental contact with a broad range of chemicals.[7] There is no single glove material that is impervious to all chemicals, so it is crucial to consult a manufacturer's chemical resistance guide for specific solvents if the compound is to be dissolved.
-
Protocol:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
For prolonged work or when handling larger quantities, consider double-gloving to provide an additional layer of protection.
-
Remove gloves immediately if they become contaminated. Wash your hands thoroughly with soap and water after removing gloves.[9]
-
Body Protection
-
A flame-resistant lab coat is essential to protect the skin and personal clothing from contamination.[7][10] The lab coat should be fully buttoned with the sleeves rolled down. Long pants and closed-toe shoes are also required to ensure no skin is exposed.[7]
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary defense against inhalation hazards.[4][11] PPE serves as a crucial secondary line of defense.
-
When to Use: A NIOSH-approved respirator is necessary when engineering controls are insufficient or during procedures with a high potential for dust generation (e.g., weighing large quantities outside of a containment hood).[7][12][13]
-
Type of Respirator: For powders, a half-mask or full-face respirator with N95 or P100 particulate filters is appropriate.[13]
-
Fit and Training: All personnel required to wear a respirator must be part of a respiratory protection program, which includes fit-testing and training on proper use, maintenance, and storage.[7]
PPE Selection Matrix
The required level of PPE can be adjusted based on the quantity of material being handled and the specific procedure.
| Scale of Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Microscale (<100 mg) | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat | Not required if handled in a fume hood |
| Bench Scale (100 mg - 10 g) | Chemical Splash Goggles & Face Shield | Double-Gloving with Nitrile Gloves | Lab Coat | N95/P100 Respirator recommended |
| Kilo-Lab Scale (>10 g) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (consult guide) | Chemical-Resistant Apron over Lab Coat | Powered Air-Purifying Respirator (PAPR) |
Operational Plan: Step-by-Step Chemical Handling Protocol
This protocol outlines the safe procedure for weighing and transferring 4-(3,5-Dichlorophenyl)picolinic acid.
-
Preparation and Pre-Operational Checks:
-
Verify that the chemical fume hood is operational and has a current inspection sticker.
-
Assemble all necessary equipment (spatulas, weigh paper/boat, vials, etc.) inside the fume hood to minimize movement in and out of the containment area.
-
Don all required PPE as outlined in the table above based on the intended scale.
-
-
Weighing and Handling the Compound:
-
Perform all manipulations of the solid compound deep within the chemical fume hood.
-
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer the desired amount of the compound onto a weigh paper or into a tared container.
-
If any powder is spilled, clean it up immediately following the spill response procedures outlined in your institution's Chemical Hygiene Plan.
-
-
Post-Handling Procedures:
-
Securely close the primary container of the compound.
-
Wipe down the spatula and any other reusable equipment with a suitable solvent (e.g., ethanol) on a disposable wipe. Dispose of the wipe as hazardous waste.
-
Clean the work area within the fume hood.
-
Doff PPE in the correct order to prevent cross-contamination: gloves first, followed by the face shield and goggles, and finally the lab coat.
-
Risk Assessment and PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a potentially hazardous chemical powder.
Caption: Workflow for Risk Assessment and PPE Selection.
Disposal Plan: Managing Halogenated Organic Waste
Proper disposal is a critical final step in the chemical handling lifecycle. As a halogenated organic acid, 4-(3,5-Dichlorophenyl)picolinic acid requires specific disposal procedures.
-
Waste Segregation:
-
All solid waste contaminated with the compound (e.g., weigh papers, disposable wipes, gloves) must be placed in a designated "Halogenated Solid Waste" container.[14]
-
Solutions containing the compound should be collected in a "Halogenated Liquid Waste" container. Do not mix with non-halogenated waste streams.[14]
-
If neutralizing an acidic solution, do so slowly with a weak base like sodium bicarbonate in a well-ventilated area.[15] The neutralized solution should still be disposed of as hazardous waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of all components, and the approximate percentages.[15]
-
-
Final Disposal:
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[16] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
-
By adhering to these protocols, you build a deep and resilient culture of safety, ensuring that our pursuit of scientific advancement is both responsible and secure.
References
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention.
- H&H Design & Manufacturing. (2025, December 5). Equipment and Best Practices for Safe Fine Powder Handling.
- Unknown. (n.d.).
- Dust Arrest. (2025, September 14).
- Bio-WORLD. (2006, August 11).
- University of California, Santa Barbara Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE).
- Tokyo Chemical Industry Co., Ltd. (2023, March 4). SAFETY DATA SHEET: 3,4-Dichlorophenylboronic Acid.
- Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 5,6-Dichloropyridine-2-carboxylic acid.
- Spectrum Chemical Mfg. Corp. (2024, October 29).
- Spectrum Chemical Mfg. Corp. (2018, July 23).
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 6-Chloropyridine-2-carboxylic acid.
- Tokyo Chemical Industry Co., Ltd. (2025, November 5).
- Fisher Scientific. (2010, November 16).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Lab Manager. (n.d.).
- Montana Department of Administration. (n.d.). Chemical Safety. Risk Management & Tort Defense.
- Santa Cruz Biotechnology. (n.d.).
- Sigma-Aldrich. (2025, November 28).
- TCI EUROPE N.V. (2025, August 25). SAFETY DATA SHEET: 3,4-Dichlorophenylboronic Acid.
- Unknown. (n.d.).
- Greenflow. (2024, October 1). How to Dispose of Used Acid: A Safe and Responsible Guide.
Sources
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- 2. fishersci.com [fishersci.com]
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- 5. spectrumchemical.com [spectrumchemical.com]
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- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organization Should Follow [scisure.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
